molecular formula C6H3ClN2 B100596 4-Chloropyridine-2-carbonitrile CAS No. 19235-89-3

4-Chloropyridine-2-carbonitrile

Cat. No.: B100596
CAS No.: 19235-89-3
M. Wt: 138.55 g/mol
InChI Key: DYEZRXLVZMZHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H3ClN2 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEZRXLVZMZHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351222
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19235-89-3
Record name 4-Chloro-2-cyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19235-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Chloropyridine-2-carbonitrile, a pivotal compound in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data and methodologies to facilitate its application in synthesis and research.

Molecular Properties

This compound, also known as 4-Chloro-2-cyanopyridine, is a specialized chemical compound with the molecular formula C6H3ClN2.[1][2] It is a derivative of pyridine with a chloro group at the fourth position and a nitrile group at the second position.[2] This compound typically appears as an off-white or pale yellow solid.[1][2]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C6H3ClN2[1][2][3]
Molecular Weight 138.55 g/mol [1][3][4]
Appearance Off-white powder / Pale yellow solid[1][2]
Melting Point 73 - 85 °C[1][4]
Boiling Point 231.6 °C[1]
Density 1.33 g/cm³[1]
Flash Point 93.9 °C[1]
Refractive Index 1.565[1]
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform, ethanol, and acetone[4][5]
Purity ≥99.0%[1]
CAS Number 19235-89-3[1][3]

Molecular Structure

The structure of this compound, featuring a pyridine ring substituted with a chlorine atom and a nitrile group, is fundamental to its reactivity and utility as an intermediate in organic synthesis.[1][2]

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is a critical process for its application in various fields, including pharmaceuticals and fine chemicals.[1] Below is a detailed methodology for a key synthesis route.

Synthesis from 4-Chloropyridine N-oxide [6]

This method outlines the synthesis of 4-chloro-2-cyanopyridine from 4-chloropyridine N-oxide.

Materials:

  • 4-Chloropyridine N-oxide (7.53 g, 58.1 mmol)

  • N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol)

  • Trimethylcyanosilane (11.5 g, 116 mmol)

  • Acetonitrile (200 mL)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium bicarbonate

  • Saturated saline

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Hexane-ethyl acetate (3:1, v/v)

Procedure:

  • In a suitable reaction vessel, mix 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) and N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol) in acetonitrile (200 mL).[6]

  • Slowly add trimethylcyanosilane (11.5 g, 116 mmol) dropwise to the reaction mixture.[6]

  • Stir the reaction mixture at room temperature for 18 hours.[6]

  • After the reaction is complete, perform an extraction by adding ethyl acetate and water.[6]

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and saturated saline.[6]

  • Dry the organic layer with magnesium sulfate.[6]

  • Remove the solvent by distillation.[6]

  • Purify the resulting residue by column chromatography using silica gel (200 g) and a hexane-ethyl acetate (3:1, v/v) eluent.[6]

  • Collect and concentrate the target fraction to yield 4-chloro-2-cyanopyridine (8.05 g, 99% yield) as a light yellow oil.[6]

Alternative Synthesis Route:

An alternative synthesis method begins with 4-chloro-2-methylpyridine.[5] This process involves the oxidation of the methyl group to a carboxyl group using a suitable oxidizing agent, such as potassium permanganate, to produce 4-chloro-pyridine-2-carboxylic acid.[5] This acid would then undergo further reaction to form the nitrile.

synthesis_workflow start Start: 4-Chloropyridine N-oxide reagents Add N,N-dimethylcarbamoyl chloride and Trimethylcyanosilane in Acetonitrile start->reagents react Stir at Room Temperature for 18 hours reagents->react extract Extraction with Ethyl Acetate and Water react->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry distill Solvent Distillation dry->distill purify Column Chromatography distill->purify end End Product: This compound purify->end

Caption: Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloropyridine-2-carbonitrile from 4-Chloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for converting 4-chloropyridine N-oxide into the versatile chemical intermediate, 4-chloropyridine-2-carbonitrile. This compound is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The cyanation of pyridine N-oxides is a well-established and crucial method for producing cyanopyridines.[2][3] This document details two effective experimental protocols, presents a comparative summary of reaction parameters, and illustrates the chemical transformation for enhanced clarity.

Introduction

The introduction of a cyano group into the pyridine ring is a significant transformation in organic synthesis. The resulting cyanopyridines are precursors to a wide array of functional groups, including carboxylic acids, amides, and amines, making them essential in medicinal chemistry and materials science.[4] The synthesis of this compound from 4-chloropyridine N-oxide is a key reaction that leverages the electronic properties of the N-oxide to facilitate nucleophilic substitution at the C-2 position.[5] This guide focuses on two prominent methods for this conversion, providing detailed, reproducible protocols for laboratory application.

Reaction Pathway

The synthesis proceeds via the activation of the 4-chloropyridine N-oxide, followed by the nucleophilic attack of a cyanide source at the 2-position of the pyridine ring. The activating agent, typically an acylating agent, reacts with the N-oxide oxygen, rendering the C2 and C6 positions of the pyridine ring electrophilic and susceptible to nucleophilic attack. Subsequent elimination leads to the formation of the desired 2-cyanopyridine product.

Synthesis_Pathway Start 4-Chloropyridine N-oxide Intermediate Activated N-acyloxypyridinium salt Start->Intermediate + Activating Agent (e.g., (CH₃)₂NCOCl or (CF₃CO)₂O) Product This compound Intermediate->Product + Cyanide Source (e.g., TMSCN or KCN)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 4-chloropyridine N-oxide are detailed below.

Method 1: Cyanation using Trimethylcyanosilane (TMSCN) and N,N-Dimethylcarbamoyl Chloride

This method provides a high-yield, one-pot synthesis at room temperature.[6]

Procedure:

  • To a solution of 4-chloropyridine N-oxide (7.53 g, 58.1 mmol) in acetonitrile (200 mL), add N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol).[6]

  • Slowly add trimethylcyanosilane (TMSCN) (11.5 g, 116 mmol) dropwise to the reaction mixture.[6]

  • Stir the mixture at room temperature for 18 hours.[6]

  • Upon completion of the reaction, dilute the mixture with ethyl acetate and wash with water.[6]

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (3:1, v/v) eluent to afford this compound as a light yellow oil.[6]

Characterization Data:

  • Yield: 8.05 g (99%)[6]

  • ¹H-NMR (CDCl₃): δ 8.63 (d, J = 5.3 Hz, 1H), 7.72 (s, 1H), 7.54-7.56 (m, 1H)[6]

  • IR (KBr): 2239, 1568, 1549, 1462, 1379, 1288, 1215, 844, 704 cm⁻¹[6]

Method 2: Cyanation using Trifluoroacetic Anhydride and Triethylamine

This alternative procedure employs a different activating agent and base, also resulting in a high yield of the desired product.

Procedure:

  • Dissolve 4-chloropyridine N-oxide (assumed from context, starting material for compound 3) (7.0 g, 44.7 mmol, based on the amide precursor) and triethylamine (13 mL, 93.7 mmol) in dry ethyl acetate (50 mL).[6]

  • Cool the stirred solution to -5 °C in an ice-salt bath.[6]

  • Add trifluoroacetic anhydride (13 mL, 92.2 mmol) dropwise to the cooled mixture over 45 minutes.[6]

  • Remove the ice-salt bath and allow the reaction to warm to room temperature, followed by stirring for an additional 30 minutes.[6]

  • Monitor the reaction completion by TLC.

  • Add 10% aqueous K₂CO₃ (100 mL) and stir the mixture for a further 20 minutes.[6]

  • Extract the mixture with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.[6]

  • Concentrate the solution under reduced pressure to yield this compound as a white solid.[6]

Characterization Data:

  • Yield: 5.6 g (90%)[6]

  • Melting Point: 84-85 °C[6]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.65 (d, J = 5.0 Hz, 1H), 7.74 (m, 1H), 7.54-7.56 (dd, J = 5.0 and 2.0 Hz, 1H)[6]

  • ESI-MS m/z: 139 [M+H]⁺[6]

  • Elemental Analysis (Calcd. for C₆H₃ClN₂): C 52.01, H 2.18, N 20.22[6]

  • Elemental Analysis (Found): C 51.94, H 2.14, N 20.28[6]

Data Summary and Comparison

The following table summarizes the key quantitative data from the two experimental protocols, allowing for a direct comparison of their efficiency and conditions.

ParameterMethod 1Method 2
Starting Material 4-Chloropyridine N-oxide4-Chloropyridine N-oxide
Activating Agent N,N-Dimethylcarbamoyl chlorideTrifluoroacetic anhydride
Cyanide Source Trimethylcyanosilane (TMSCN)Not explicitly stated, but implied
Base -Triethylamine
Solvent AcetonitrileEthyl Acetate
Temperature Room Temperature-5 °C to Room Temperature
Reaction Time 18 hours~1.25 hours
Yield 99%[6]90%[6]
Product Form Light yellow oil[6]White solid[6]

Conclusion

Both detailed methods provide highly efficient and effective pathways for the synthesis of this compound from 4-chloropyridine N-oxide. The choice between the two protocols may depend on the availability of reagents, desired reaction time, and preferred product form. The trimethylcyanosilane method offers a near-quantitative yield at room temperature, albeit with a longer reaction time. The trifluoroacetic anhydride method is significantly faster but requires cryogenic conditions and results in a slightly lower yield. Both protocols are robust and can be readily implemented in a standard laboratory setting, providing drug development professionals and researchers with reliable access to this important synthetic intermediate.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-cyanopyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document summarizes essential quantitative data, details relevant experimental protocols, and visualizes key synthetic pathways to support research and development activities.

Core Physical and Chemical Properties

4-Chloro-2-cyanopyridine is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a cyano group at the 2-position.[1][2] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.[3] Typically, it appears as a white to off-white or pale yellow solid or crystalline powder.[1][4]

Quantitative Data Summary

The physical properties of 4-Chloro-2-cyanopyridine have been reported with some variability across different sources. The following tables summarize the available quantitative data.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₂[1][5]
Molecular Weight 138.55 g/mol [1][5]
Appearance White to off-white solid/powder[1][4]
Melting Point 71 - 73 °C[1]
81 - 85 °C[6]
82.0 - 86.0 °C[4]
107.5 - 108 °C[7]
Boiling Point 231.6 ± 20.0 °C (Predicted)[7]
252 - 253 °C[1]
Density 1.33 ± 0.1 g/cm³ (Predicted)[7]
Flash Point 93.9 ± 21.8 °C[7]
106 °C[1]
Vapor Pressure 0.0616 mmHg at 25°C[7]

Table 2: Solubility Profile

SolventSolubilitySource(s)
Water Insoluble / Limited[1][2]
Polar Organic Solvents Moderately Soluble[2]
Ethanol Soluble[1]
Acetone Soluble[1]
Chloroform Soluble

Table 3: Spectroscopic Data

TechniqueDataSource(s)
¹H-NMR (CDCl₃) δ 7.54-7.56 (m, 1H), 7.72 (s, 1H), 8.63 (d, J = 5.3 Hz, 1H)[8]
¹H-NMR (DMSO-d₆, 400 MHz) δ 7.54-7.56 (dd, J = 5.0 and 2.0 Hz, 1H), 7.74 (m, 1H), 8.65 (d, J = 5.0 Hz, 1H)[8]
IR (KBr) 2239, 1568, 1549, 1462, 1379, 1288, 1215, 844, 704 cm⁻¹[8]
Mass Spectrometry (ESI-MS) m/z: 139 [M+H]⁺[8]

Experimental Protocols

This section details the methodologies for determining the key physical properties of organic compounds like 4-Chloro-2-cyanopyridine.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-2-cyanopyridine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and inserted into a Thiele tube filled with a high-boiling point oil.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination can be performed. Since 4-Chloro-2-cyanopyridine is a solid at room temperature, it would first need to be melted.

Procedure:

  • Sample Preparation: A small amount of molten 4-Chloro-2-cyanopyridine is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The qualitative solubility of 4-Chloro-2-cyanopyridine in various solvents can be determined by simple mixing.

Procedure:

  • Sample and Solvent: A small, measured amount of 4-Chloro-2-cyanopyridine (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

  • Observation: The mixture is agitated or sonicated. The solubility is observed and can be categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.

Synthetic Pathway and Applications

4-Chloro-2-cyanopyridine is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds.

Synthesis of 4-Chloro-2-cyanopyridine

A common method for the synthesis of 4-Chloro-2-cyanopyridine involves the cyanation of 4-chloropyridine N-oxide. The following diagram illustrates a typical reaction workflow.

Synthesis_of_4_Chloro_2_cyanopyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup and Purification 4-Chloropyridine N-oxide 4-Chloropyridine N-oxide Reaction Reaction 4-Chloropyridine N-oxide->Reaction Trimethylsilyl cyanide Trimethylsilyl cyanide Trimethylsilyl cyanide->Reaction Dimethylcarbamoyl chloride Dimethylcarbamoyl chloride Dimethylcarbamoyl chloride->Reaction Solvent Acetonitrile Solvent->Reaction Temperature Room Temperature Temperature->Reaction Extraction Ethyl Acetate / Water Washing Sat. NaHCO₃ / Brine Extraction->Washing Drying MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product 4-Chloro-2-cyanopyridine Purification->Product Reaction->Extraction

Caption: Synthesis workflow for 4-Chloro-2-cyanopyridine.

Role as a Pharmaceutical Intermediate

4-Chloro-2-cyanopyridine serves as a crucial starting material for the synthesis of more complex, biologically active molecules. For instance, it is a precursor in the development of various kinase inhibitors and other therapeutic agents.

Pharmaceutical_Intermediate cluster_reactions Synthetic Transformations Start 4-Chloro-2-cyanopyridine Reaction1 Nucleophilic Substitution Start->Reaction1 Reaction2 Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction2 Intermediate Substituted Pyridine Derivative Reaction1->Intermediate Reaction2->Intermediate Reaction3 Functional Group Interconversion FinalProduct Biologically Active Molecule (e.g., Kinase Inhibitor) Reaction3->FinalProduct Intermediate->Reaction3

Caption: Role of 4-Chloro-2-cyanopyridine as a key intermediate.

References

4-Chloropyridine-2-carbonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloropyridine-2-carbonitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile derived from the compound's molecular structure, qualitative solubility information from available sources, and a detailed, standardized experimental protocol for researchers to determine precise quantitative data.

Introduction to this compound

This compound (CAS No: 19235-89-3) is a substituted pyridine derivative with the molecular formula C₆H₃ClN₂.[1][2] It typically appears as a white to off-white or pale yellow solid.[1][2][3] The molecule's structure, featuring a pyridine ring, a chloro group at the 4-position, and a nitrile group at the 2-position, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, purification, formulation, and analytical method development.

Key Physicochemical Properties:

  • Molecular Weight: 138.55 g/mol [3][4]

  • Appearance: White to off-white solid/powder[2][3][4]

  • Melting Point: Approximately 81-85 °C[2] or 113-117 °C, varying with purity.[3]

  • Boiling Point: ~231.6 °C[2]

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility, focusing on the compatibility of intermolecular forces between the solute (this compound) and the solvent.[5]

The key structural features influencing its solubility are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor, allowing it to act as a hydrogen bond acceptor. This suggests potential solubility in protic solvents (e.g., alcohols).

  • Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Chloro Group (-Cl): The chloro substituent adds to the molecule's polarity through its electronegativity.

  • Aromatic System: The overall aromatic structure allows for π-π stacking interactions, which can be favorable with aromatic solvents.

Based on these features, this compound is expected to exhibit good solubility in polar aprotic solvents (like acetone, dichloromethane) and polar protic solvents (like ethanol) and lower solubility in nonpolar solvents (like heptane). Its solubility in water is expected to be low.[3][4]

Solubility Data

While specific quantitative data is scarce in publicly available literature, qualitative descriptions have been compiled from various chemical suppliers and databases. The following table summarizes this information.

Solvent ClassSolvent NameQualitative SolubilityReference
Polar Protic EthanolSoluble[3][4]
MethanolLikely SolubleInferred
IsopropanolLikely SolubleInferred
Polar Aprotic AcetoneSoluble[3][4]
DichloromethaneSoluble[3]
ChloroformSoluble[3]
Ethyl AcetateLikely SolubleInferred
Nonpolar Aromatic TolueneSparingly SolubleInferred
Nonpolar Aliphatic Heptane / HexaneLikely InsolubleInferred
Aqueous WaterLow / Insoluble[3][4]

Note: "Inferred" solubility is based on theoretical principles and the known solubility in similar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized method such as the isothermal shake-flask method is recommended.[6] This protocol provides a reliable framework for determining the equilibrium solubility of a solid compound in a solvent at a controlled temperature.

4.1 Objective To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

4.2 Materials and Equipment

  • Solute: this compound (≥99% purity)

  • Solvent: High-purity organic solvent of choice (e.g., HPLC grade)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with orbital shaker

    • Glass vials or flasks with airtight screw caps

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Analytical instrument for quantification (e.g., HPLC-UV, GC, or UV-Vis spectrophotometer)

    • Centrifuge (optional)

4.3 Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant T (e.g., 24-72h) C->D E Allow solid to settle D->E F Filter supernatant (e.g., 0.22µm syringe filter) E->F G Prepare dilutions of the saturated solution F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for determining solubility via the shake-flask method.

4.4 Step-by-Step Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for several hours to let the excess solid settle. A centrifuge can also be used to facilitate this separation.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-warmed to the experimental temperature, if necessary) to remove any suspended microcrystals.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property governed by the interplay between the solute, the solvent, and the experimental conditions.

G Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent Conditions System Conditions Solubility->Conditions Polarity Molecular Polarity (Nitrile, Chloro groups) Solute->Polarity Hbond H-Bonding Capability (Pyridine N-atom) Solute->Hbond Size Molecular Size & Shape Solute->Size SolvPolarity Polarity (Polar vs. Nonpolar) Solvent->SolvPolarity SolvHbond H-Bonding (Protic vs. Aprotic) Solvent->SolvHbond Temp Temperature Conditions->Temp Pressure Pressure (Negligible for solids) Conditions->Pressure

Caption: Key factors influencing the solubility of organic compounds.

  • Solute-Solvent Interactions: The primary factor is the balance of intermolecular forces. Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to higher solubility.[5] For this compound, its polar nature favors solvents that can engage in dipole-dipole interactions and hydrogen bonding.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, and adding heat (increasing temperature) shifts the equilibrium toward dissolution, according to Le Chatelier's principle.

  • Pressure: For the solubility of a solid in a liquid solvent, pressure has a negligible effect.[5]

Conclusion

References

A Technical Guide to the Spectroscopic Data of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-Chloropyridine-2-carbonitrile (also known as 4-Chloro-2-cyanopyridine). This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, predicted ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

SolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Assignment
CDCl₃8.63d5.3H-6
7.72s-H-3
7.56 - 7.54m-H-5
DMSO-d₆8.65d5.0H-6
7.74m-H-3
7.56 - 7.54dd5.0 and 2.0H-5

Data sourced from ChemicalBook.[2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

While direct experimental ¹³C NMR data for this compound was not found in the surveyed literature, the following chemical shifts are predicted based on established substituent effects on the pyridine ring and typical values for nitrile carbons. The chemical shifts for the parent pyridine molecule are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). The presence of a chloro group and a nitrile group will significantly influence these values.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~135-145Attached to an electron-withdrawing nitrile group, but the carbon itself is part of the nitrile functionality's influence on the ring.
C3~128-138Adjacent to the nitrile group, expected to be deshielded.
C4~145-155Attached to the electronegative chlorine atom, causing significant deshielding.
C5~122-130Meta to the nitrile and ortho to the chlorine, experiencing combined effects.
C6~150-155Ortho to the nitrogen, similar to unsubstituted pyridine but influenced by other substituents.
CN (Nitrile)~115-125Typical range for nitrile carbons.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2239StrongC≡N (Nitrile) stretch[2]
1568Medium-StrongC=C/C=N Aromatic ring stretch[2]
1549Medium-StrongC=C/C=N Aromatic ring stretch[2]
1462MediumC=C/C=N Aromatic ring stretch[2]
1379MediumC-H in-plane bend
844StrongC-H out-of-plane bend / C-Cl stretch region
704MediumC-H out-of-plane bend

Data sourced from ChemicalBook (KBr pellet).[2]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Data is typically acquired over a spectral width of 0-10 ppm.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is typically used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).

    • The spectral width is typically 0-220 ppm.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

    • The resulting powder is transferred to a pellet-pressing die.

    • A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

    • The KBr pellet with the sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically in the mid-IR range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic methods described.

Spectroscopic_Workflow cluster_molecule Target Compound cluster_techniques Spectroscopic Techniques cluster_nmr_data NMR Data Interpretation cluster_ir_data IR Data Interpretation Molecule This compound NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR H1_NMR ¹H NMR (Proton Environments, Coupling) NMR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) NMR->C13_NMR Functional_Groups Functional Groups (e.g., C≡N, C=C, C-Cl) IR->Functional_Groups Structure Verified Structure H1_NMR->Structure C13_NMR->Structure Functional_Groups->Structure

References

4-Chloropyridine-2-carbonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Chloropyridine-2-carbonitrile

Introduction

This compound (CAS No: 19235-89-3) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1][2] Its chemical structure, featuring a chlorinated pyridine ring and a nitrile group, makes it a versatile building block in drug development and materials science. However, its utility is accompanied by significant health hazards that necessitate stringent safety and handling protocols. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe use of this compound in a laboratory and manufacturing setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Exposure can lead to severe health effects. The primary hazards include acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin and eyes.[3][4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301: Toxic if swallowed.[4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Skin IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[5]

GHS Label Elements:

  • Pictograms: 💀 (Acute Toxicity), ❗ (Irritant)

  • Signal Word: Danger [4][6] or Warning [3]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Solid, Beige[5][6]
Molecular Formula C₆H₃ClN₂[6]
Molecular Weight 138.55 g/mol [6]
Melting Point 81 - 85 °C[6]
Boiling Point 231.6 ± 20.0 °C (Predicted)[6]
Solubility No data available[6]
Flash Point No data available[6]

Section 3: Exposure Controls and Personal Protection

To minimize risk, a combination of engineering controls and personal protective equipment (PPE) must be employed.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Use a closed system or provide appropriate exhaust ventilation at the point of dust generation.[4]

  • Facilities must be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Prevents eye contact which can cause serious irritation or damage.[4][6]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant, impervious clothing.[3]Avoids skin contact, which can cause irritation and harmful systemic effects upon absorption.[3][4]
Respiratory Protection Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.[3]Protects against inhalation of harmful dust and vapors, which can cause respiratory irritation.[3][5]

Section 4: Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is mandatory.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][7]

  • Avoid the formation and breathing of dust or vapors.[3][6]

  • Wash hands and any exposed skin thoroughly after handling.[3][4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed and sealed.[1][4]

  • Store locked up in a designated area accessible only to authorized personnel.[3][4][5]

  • Protect from moisture, as the substance can deteriorate in a humid environment.[1]

Section 5: First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Protocols

Exposure RouteProcedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Never give anything by mouth to an unconscious person.[3][4][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4][6]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[3][6]

Section 6: Accidental Release and Disposal

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][6]

  • Ventilate: Ensure adequate ventilation.[6]

  • Protect: Wear full personal protective equipment, including respiratory protection.[3][6]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

  • Clean-up: Pick up and arrange disposal without creating dust. Use spark-proof tools and explosion-proof equipment. Collect the material in suitable, closed containers for disposal.[3][6]

Disposal:

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.

  • The material should be sent to an approved waste disposal plant.[5][7]

Section 7: Logical Framework for Chemical Safety

The safe handling of this compound relies on a systematic approach to hazard management. The following diagram illustrates the logical workflow from task planning to emergency response.

G cluster_planning 1. Planning & Assessment cluster_control 2. Implementation of Controls cluster_execution 3. Execution & Response task Chemical Handling Task (e.g., Synthesis, Weighing) haz_id Hazard Identification (Review SDS) task->haz_id risk_assess Risk Assessment (Evaluate Exposure Potential) haz_id->risk_assess control_measures Implement Control Measures risk_assess->control_measures eng_control Engineering Controls (Fume Hood, Ventilation) control_measures->eng_control admin_control Administrative Controls (SOPs, Training) control_measures->admin_control ppe Personal Protective Equipment (Gloves, Goggles, Respirator) control_measures->ppe safe_proc Execute Safe Handling Procedure control_measures->safe_proc spill_event Exposure or Spill Event safe_proc->spill_event If incident occurs emergency_resp Emergency Response (Evacuate, Contain, Notify) spill_event->emergency_resp first_aid Administer First Aid (See Table 4) spill_event->first_aid

Caption: Workflow for Safe Handling of this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Chloropyridine-2-carbonitrile in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Chloropyridine-2-carbonitrile, a versatile building block in the preparation of pharmaceutical intermediates. The protocols detailed below are based on established methodologies for analogous compounds and aim to provide a foundational framework for laboratory experimentation.

Introduction

This compound is a valuable heterocyclic compound in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a nitrile group at the 2-position, offers multiple reaction sites for synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while the pyridine ring itself can participate in various cross-coupling reactions. These characteristics make it a key starting material for the synthesis of a range of complex molecules, including kinase inhibitors and other therapeutic agents.

Key Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the chloro and nitrile functionalities on the pyridine scaffold allows for its elaboration into several important pharmaceutical intermediates. Two primary reaction types are highlighted: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of this compound is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functional groups, particularly amines, which are prevalent in many biologically active molecules.

sn_ar_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end_node End characterization->end_node suzuki_workflow start Start reagents Combine this compound, Boronic Acid/Ester, Base, and Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst reaction Heat Reaction Mixture under Inert Atmosphere catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify Product (e.g., Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end_node End characterization->end_node jak_pathway start 4-Chloropyridine- 2-carbonitrile step1 Directed ortho-Metalation & Methylation start->step1 intermediate1 4-Chloro-3-methyl- pyridine-2-carbonitrile step1->intermediate1 step2 Nucleophilic Aromatic Substitution (SNAr) with Primary Amine intermediate1->step2 intermediate2 4-Amino-3-methyl- pyridine-2-carbonitrile Derivative step2->intermediate2 step3 Nitrile Reduction intermediate2->step3 end_product JAK Inhibitor Intermediate step3->end_product

Application of 4-Chloropyridine-2-carbonitrile in Agrochemical Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonitrile is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique molecular structure, featuring a reactive chlorine atom and a nitrile group on a pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for the development of potent and selective herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, with a focus on the arylpicolinate class of herbicides.

Application in Herbicide Synthesis

This compound is a key starting material for the synthesis of the arylpicolinate herbicides, a class of synthetic auxins that includes commercially important products like Halauxifen-methyl and Florpyrauxifen-benzyl.[2] These herbicides are effective in controlling a wide range of broadleaf weeds in various crops.[3][4] The general synthetic strategy involves the conversion of this compound into a more functionalized pyridine intermediate, which then undergoes a key Suzuki-Miyaura cross-coupling reaction to introduce the characteristic aryl group.

Synthesis of Halauxifen-methyl

Halauxifen-methyl is a post-emergence herbicide used to control broadleaf weeds in cereal crops.[5] The synthesis of Halauxifen-methyl from a this compound derivative involves a multi-step process. A key intermediate, 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, is synthesized and then subjected to a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester

This protocol describes the esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid, an intermediate derivable from this compound.

  • Materials:

    • 4-amino-3,6-dichloropyridine-2-carboxylic acid

    • Methanol

    • Thionyl chloride or Concentrated sulfuric acid

    • 25-28% Ammonia water

    • Water

  • Procedure:

    • In a 100 mL flask, dissolve 4-amino-3,6-dichloropyridine-2-carboxylic acid (5.00 g, 24.15 mmol) in 20 mL of methanol with stirring.[6]

    • Carefully add thionyl chloride (5.75 g, 48.31 mmol) or concentrated sulfuric acid (1.54 mL) dropwise to the solution.[6]

    • Heat the reaction mixture to 60°C and stir for approximately 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.[6]

    • At a temperature of -5 to 0°C, adjust the pH of the residue to 9 with 25-28% ammonia water to precipitate a solid.[6]

    • Filter the solid, wash it with water (3 x 30 mL), and dry to obtain 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester.[6]

Quantitative Data:

IntermediateStarting MaterialReagentsYieldPurityReference
4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester4-amino-3,6-dichloropyridine-2-carboxylic acidMethanol, Thionyl chloride93.26%>99%[6]
4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester4-amino-3,6-dichloropyridine-2-carboxylic acidMethanol, Concentrated sulfuric acid89.14%>99%[6]

Experimental Protocol: Suzuki-Miyaura Coupling for Halauxifen-methyl Synthesis

This protocol outlines the general principle of the Suzuki-Miyaura coupling reaction used to synthesize the biaryl structure of Halauxifen-methyl.

  • Materials:

    • 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester

    • (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

    • Ligand (e.g., SPhos)

    • Base (e.g., K₃PO₄, K₂CO₃)

    • Solvent (e.g., 1,4-dioxane, DMF)

    • Water (degassed)

  • General Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, the arylboronic acid, and the base.

    • In a separate vial, prepare the catalyst-ligand premix by dissolving the palladium catalyst and ligand in a portion of the anhydrous solvent.

    • Add the remaining anhydrous solvent and degassed water to the Schlenk flask.

    • Add the catalyst-ligand premix to the reaction mixture.

    • Heat the reaction mixture with vigorous stirring. The reaction temperature and time will vary depending on the specific catalyst system and substrates used (typically 80-120°C for several hours).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and perform an aqueous work-up.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data:

ProductKey ReactionStarting MaterialsCatalyst/Base System (Example)Overall Yield (last two steps)Reference
Halauxifen-methylSuzuki-Miyaura Coupling4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acidPd(OAc)₂/SPhos, K₃PO₄90%[5]
Synthesis of Florpyrauxifen-benzyl

Florpyrauxifen-benzyl is another important arylpicolinate herbicide used for weed control in rice and other crops.[4][7] Its synthesis also relies on a Suzuki-Miyaura coupling reaction to form the core biaryl structure.

Experimental Protocol: Synthesis of Florpyrauxifen-benzyl

The synthesis of Florpyrauxifen-benzyl can be achieved from benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate through amination and subsequent chlorination.

  • Materials:

    • Benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate

    • Anhydrous ammonia

    • Chlorinating agent (e.g., N-chlorosuccinimide)

    • Solvent (e.g., Toluene)

    • Base (e.g., Triethylamine)

  • Procedure:

    • Amination: Combine benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate with anhydrous ammonia in a suitable solvent. The reaction conditions (temperature, pressure) will need to be optimized. Isolate the resulting 4-amino-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate intermediate.[8]

    • Chlorination: Dissolve the 4-amino intermediate in a solvent such as toluene. Add a base like triethylamine, followed by a chlorinating agent (e.g., N-chlorosuccinimide). Heat the reaction mixture to effect chlorination at the 3-position of the pyridine ring.[8]

    • After the reaction is complete, perform an aqueous work-up, extract the product, and purify by crystallization or chromatography.

Quantitative Data:

ProductStarting MaterialKey StepsYieldPurityReference
Florpyrauxifen-benzylBenzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateAmination and Chlorination84%95.2%[8]

Application in Fungicide Synthesis

While this compound is well-established as a precursor for herbicides, its application in the synthesis of fungicides is less documented in readily available literature. Pyridine derivatives, in general, are known to exhibit fungicidal activity.[5] For instance, novel pyridine-based compounds incorporating amide and hydrazide groups have shown broad-spectrum fungicidal activity against various plant pathogens.[9][10] However, specific examples detailing the use of this compound as a direct precursor for commercial fungicides with comprehensive synthetic protocols are not widely published. The general synthetic strategies would likely involve nucleophilic substitution of the chlorine atom and transformation of the nitrile group to introduce desired pharmacophores.

Signaling Pathways and Experimental Workflows

Synthetic Auxin Herbicide Signaling Pathway

Arylpicolinate herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl act as synthetic auxins.[4] They mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to a disruption of normal plant growth processes and ultimately, plant death.[11] The core of the auxin signaling pathway involves three main components: the TIR1/AFB family of auxin co-receptors, the Aux/IAA transcriptional repressors, and the ARF (Auxin Response Factor) transcription factors.[12][13]

Mechanism of Action:

  • Auxin Binding: In the presence of auxin (or a synthetic auxin herbicide), the TIR1/AFB receptor protein forms a complex with an Aux/IAA repressor protein. The auxin molecule acts as a "molecular glue" to stabilize this interaction.[12]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex. This leads to the degradation of the Aux/IAA protein by the 26S proteasome.

  • Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of the ARF transcription factors. The now active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, leading to their transcription.

  • Physiological Response: The altered gene expression leads to various physiological responses, including cell elongation, division, and differentiation. In the case of herbicide action, the uncontrolled and excessive activation of these pathways leads to epinasty, tissue damage, and ultimately, plant death.[11]

AuxinSignaling cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., Halauxifen) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA forms complex with SCF SCF E3 Ligase TIR1_AFB->SCF recruits ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE binds to SCF->Aux_IAA ubiquitinates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Plant_Response Disrupted Growth & Plant Death Gene_Expression->Plant_Response leads to

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow: Herbicide Synthesis

The general workflow for the synthesis of arylpicolinate herbicides from a this compound precursor involves several key stages, from the initial functionalization of the pyridine ring to the final purification of the active ingredient.

HerbicideSynthesisWorkflow Start This compound Derivative Intermediate_Prep Intermediate Synthesis (e.g., Esterification, Amination) Start->Intermediate_Prep Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Intermediate_Prep->Suzuki_Coupling Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Purification Purification (Column Chromatography, Crystallization) Workup->Purification Final_Product Final Herbicide (e.g., Halauxifen-methyl) Purification->Final_Product Analysis Characterization (NMR, MS, Purity) Final_Product->Analysis

Caption: General experimental workflow for herbicide synthesis.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry, particularly for the synthesis of highly effective arylpicolinate herbicides. The synthetic routes, primarily involving Suzuki-Miyaura cross-coupling, allow for the efficient construction of these complex molecules. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals in the field of agrochemical synthesis and development. While its application in fungicide synthesis is less documented, the reactivity of the this compound scaffold suggests potential for the development of novel fungicidal compounds.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonitrile is a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with a chloro group at the 4-position and a nitrile group at the 2-position, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing properties of both the pyridine nitrogen and the 2-cyano group strongly activate the C4-position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[3][4] This reactivity allows for the introduction of a wide array of functional groups, making this compound a key intermediate in the synthesis of diverse molecular scaffolds for drug discovery and the development of agrochemicals.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on this compound proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4-position. This forms a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the pyridine ring and the cyano group, which provides significant stabilization. In the subsequent step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.

Caption: General mechanism of SNAr on this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a nucleophilic substitution reaction with this compound. Specific conditions such as temperature, reaction time, and purification method will vary depending on the nucleophile and scale of the reaction.

experimental_workflow arrow arrow start Start setup Combine Reactants: - this compound - Nucleophile (1.1-1.5 equiv.) - Base (if required) - Solvent start->setup reaction Heat / Stir Reaction Mixture (e.g., RT to 120°C) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up - Quench reaction - Extract with organic solvent monitor->workup Complete purify Isolate & Purify Product - Dry organic layer - Concentrate in vacuo - Column Chromatography / Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for nucleophilic substitution.

Application Note 1: Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a robust method for synthesizing 4-amino-pyridine-2-carbonitrile derivatives. These products are valuable scaffolds in drug discovery. The reaction typically proceeds under basic conditions to neutralize the HCl generated.

Representative Reaction Conditions:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF1008>90
MorpholineK₂CO₃Ethanol80 (reflux)12~95
BenzylamineEt₃NAcetonitrile80 (reflux)6>90
PyrrolidineK₂CO₃DMF805~92-97

Note: Data is based on typical conditions for SNAr reactions on related chloropyridines and chloropyrimidines and may require optimization.

Protocol: Synthesis of 4-(Morpholino)pyridine-2-carbonitrile
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and ethanol.

  • Addition of Nucleophile: Add morpholine (1.2 equiv.) to the suspension dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Application Note 2: Substitution with S-Nucleophiles (Thiols)

Thiols are potent nucleophiles that react readily with this compound to form 4-(thioether)-pyridine-2-carbonitrile derivatives. The reaction is often carried out in the presence of a base to generate the more nucleophilic thiolate anion. These reactions can often proceed under mild conditions.[5]

Representative Reaction Conditions:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF25 - 502>95
Benzyl MercaptanNaHTHF0 - 251>95
EthanethiolCs₂CO₃Acetonitrile253High

Note: Conditions are derived from general protocols for reactions of halopyridines with thiols and may require specific optimization.

Protocol: Synthesis of 4-(Phenylthio)pyridine-2-carbonitrile
  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve thiophenol (1.1 equiv.) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in a minimum amount of DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or warm to 50°C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material via flash column chromatography to afford the desired product.

Application Note 3: Substitution with O-Nucleophiles (Alcohols/Alkoxides)

The substitution of the 4-chloro group with alcohols requires the use of a strong base to generate the corresponding alkoxide, which is a much stronger nucleophile than the neutral alcohol. Sodium hydride (NaH) or powdered sodium hydroxide (NaOH) are commonly used for this purpose.[6]

Representative Reaction Conditions:

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF / DMF25 - 605~80-90
PhenolK₂CO₃DMF10012~85
n-Pentanolpowdered NaOHDMSO2524~75-80
Benzyl AlcoholNaHTHF65 (reflux)8High

Note: Yields and conditions are based on established procedures for the synthesis of 4-alkoxypyridines and may require optimization.[6]

Protocol: Synthesis of 4-Methoxypyridine-2-carbonitrile
  • Reaction Setup: To a flame-dried, nitrogen-purged flask, add anhydrous tetrahydrofuran (THF) and cool to 0°C in an ice bath.

  • Alkoxide Formation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the cooled solvent. Stir for 10 minutes, then add anhydrous methanol (1.1 equiv.) dropwise. Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature for another 20 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF to the freshly prepared sodium methoxide solution.

  • Reaction: Heat the reaction mixture to 60°C and stir.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is no longer detected (typically 4-8 hours).

  • Work-up: Cool the reaction to 0°C and carefully quench by the slow addition of water. Dilute with more water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography (silica gel) to obtain the pure 4-methoxypyridine-2-carbonitrile.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Chloropyridine-2-carbonitrile with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of 4-aryl-2-cyanopyridines, which are key structural motifs in numerous biologically active compounds and functional materials.

The protocols outlined below are based on established methodologies for the coupling of challenging electron-deficient chloropyridines. Due to the inherent lower reactivity of chloro-heterocycles compared to their bromo or iodo counterparts, careful selection of the catalytic system and reaction conditions is crucial for achieving high yields and purity.

Overview of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

For electron-deficient substrates like this compound, the oxidative addition step is often rate-limiting. Therefore, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this step and prevent catalyst deactivation.

Data Summary of Reaction Conditions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, compiled from analogous reactions in the scientific literature.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane11016~90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O9018~75
43-Thienylboronic acidPEPPSI-IPr (3)-K₃PO₄t-Amyl alcohol10010~88
5Phenylboronic acid (Microwave)Pd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O1200.5~82

Yields are approximate and based on similar reported reactions; they may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

Protocol 1: Conventional Heating using a Buchwald Ligand

This protocol is recommended for achieving high yields with a broad range of arylboronic acids, including sterically hindered or electron-rich/poor partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis

This protocol is suitable for rapid reaction optimization and synthesis of smaller quantities.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water (typically a 2:1 to 4:1 ratio).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 120-140 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemistry, the following diagrams have been generated.

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - this compound - Arylboronic Acid - Catalyst & Ligand - Base Flask Combine in Schlenk Flask Reagents->Flask Solvents Prepare Solvents: - Degas Toluene/Dioxane - Degas Water AddSolv Add Solvents Solvents->AddSolv Inert Evacuate & Backfill (Ar/N2) Flask->Inert Inert->AddSolv Heat Heat & Stir (e.g., 100 °C) AddSolv->Heat Cool Cool to RT Heat->Cool Extract Extraction (EtOAc/H2O) Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product: 4-Aryl-2-cyanopyridine Purify->Product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') PdII->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination Product 4-Ar'-Py-CN PdII_Ar->Product ArCl 4-Cl-Py-CN ArCl->Pd0 ArCl->PdII ArBOH2 Ar'B(OH)₂ ArBOH2->PdII ArBOH2->PdII_Ar Base Base Base->PdII Base->PdII_Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: These protocols are intended as a guide for trained research professionals. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Reaction conditions may require optimization for specific substrates and scales.

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive molecules utilizing 4-chloropyridine-2-carbonitrile as a key starting material. This versatile building block is a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors and dipeptidyl peptidase IV (DPP-4) inhibitors, as well as compounds with antimicrobial properties.

The strategic placement of the chloro, nitrile, and pyridine nitrogen functionalities allows for a range of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling reactions. These methodologies enable the introduction of diverse pharmacophores, leading to the generation of compound libraries with a wide spectrum of biological activities.

Synthesis of 4-Amino-Pyridine-2-Carbonitrile Derivatives as Kinase Inhibitors

The 4-amino-pyridine-2-carbonitrile scaffold is a prevalent core in numerous kinase inhibitors. The primary amino group can be further functionalized to interact with key residues in the ATP-binding pocket of various kinases. The general approach involves a nucleophilic aromatic substitution reaction between this compound and a suitable amine.

Experimental Protocol: Synthesis of 4-(Anilino)pyridine-2-carbonitrile Derivatives

This protocol details the synthesis of 4-(anilino)pyridine-2-carbonitrile derivatives, which serve as precursors to potent kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in NMP or DMSO, add the substituted aniline (1.1-1.5 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(anilino)pyridine-2-carbonitrile derivative.

Quantitative Data:

EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineNMP120685[1]
24-MethoxyanilineDMSO130882Adapted from[1]
33-ChloroanilineNMP1401078Adapted from[1]

Visualization of the Synthetic Workflow:

experimental_workflow start Start reactants Combine this compound, Amine, DIPEA, and Solvent start->reactants reaction Heat and Stir (120-150 °C, 4-12 h) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 4-Substituted-aminopyridine -2-carbonitrile purification->product end End product->end

General workflow for nucleophilic aromatic substitution.

Synthesis of 4-Aryl-Pyridine-2-Carbonitrile Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of 4-aryl-pyridine-2-carbonitrile derivatives. These compounds are key intermediates for various bioactive molecules, including kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed Suzuki coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90688Adapted from[2]
24-Tolylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O100492Adapted from[2]
33-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O85885Adapted from[2]

Visualization of the Catalytic Cycle:

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal

Simplified Suzuki-Miyaura catalytic cycle.

Synthesis of 4-Hydrazinylpyridine-2-carbonitrile Derivatives for Antimicrobial Agents

4-Hydrazinylpyridine-2-carbonitrile serves as a valuable intermediate for the synthesis of various heterocyclic systems with potential antimicrobial activity. The hydrazine moiety can be readily cyclized with different reagents to form pyrazole, triazole, or other nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 4-Hydrazinylpyridine-2-carbonitrile

This protocol describes the synthesis of 4-hydrazinylpyridine-2-carbonitrile from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol or Isopropanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0-10.0 eq).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 4-hydrazinylpyridine-2-carbonitrile.

Quantitative Data:

EntrySolventHydrazine Hydrate (eq)Time (h)Yield (%)Reference
1Ethanol5.0690Adapted from[3]
2Isopropanol8.0492Adapted from[3]

Visualization of the Reaction Scheme:

reaction_scheme sub This compound reagent + Hydrazine Hydrate sub->reagent product -> 4-Hydrazinylpyridine-2-carbonitrile reagent->product

Synthesis of 4-hydrazinylpyridine-2-carbonitrile.

Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Derivatives of 4-aminopyridine-2-carbonitrile have been explored as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target for the treatment of type 2 diabetes. The synthesis often involves the initial nucleophilic substitution on this compound followed by further modifications.

Application Note: General Synthetic Strategy

A common strategy involves the reaction of this compound with a chiral amine to introduce a stereocenter, which is often crucial for potent DPP-4 inhibition. The resulting 4-amino derivative can then be further elaborated.

Biological Activity of a Representative DPP-4 Inhibitor:

CompoundDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9Reference
Pyridine-based Inhibitor15>1000-fold>1000-fold[4]

Visualization of the Pharmacophore Model:

pharmacophore Pyridine Pyridine Ring (Scaffold) Nitrile Nitrile Group (Interaction with S1 pocket) Pyridine->Nitrile Amino Substituted Amino Group (Interaction with S2 pocket) Pyridine->Amino Chiral Chiral Center (Stereospecific Binding) Amino->Chiral

Key pharmacophoric features for DPP-4 inhibition.

These protocols and application notes provide a foundation for researchers to explore the rich chemistry of this compound in the synthesis of novel bioactive molecules. The versatility of this starting material, coupled with the robust synthetic methodologies described, offers significant opportunities for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for 4-Chloropyridine-2-carbonitrile in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-chloropyridine-2-carbonitrile as a versatile starting material for the synthesis of novel antibacterial agents. The protocols outlined below are based on established methodologies for the synthesis of pyridine-based heterocyclic compounds and their subsequent antimicrobial evaluation.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. Pyridine-based compounds have historically been a rich source of biologically active molecules, and their derivatives continue to be explored for their therapeutic potential. This compound is a valuable building block in medicinal chemistry due to its reactive chlorine and nitrile functionalities, which allow for diverse chemical modifications to generate libraries of compounds for screening.[1] The core strategy involves the nucleophilic substitution of the chlorine atom and chemical transformations of the nitrile group to construct various heterocyclic systems, such as pyrazolopyridines, which have demonstrated significant antibacterial activity.[2][3]

Synthetic Pathways and Strategies

The primary synthetic route for elaborating this compound into potential antibacterial agents involves its reaction with binucleophiles, such as hydrazine and its derivatives. This approach typically leads to the formation of fused heterocyclic systems. A key transformation is the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are known to exhibit a range of biological activities, including antibacterial effects.[2][4]

The general synthetic workflow can be visualized as a multi-step process, starting with the reaction of this compound with hydrazine to form a key intermediate, followed by cyclization and potential further derivatization to enhance antibacterial potency and spectrum.

G cluster_synthesis Synthesis Workflow Start 4-Chloropyridine- 2-carbonitrile Step1 Reaction with Hydrazine Hydrate Start->Step1 Intermediate Hydrazinyl-pyridine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Core Pyrazolo[3,4-b]pyridine Core Structure Step2->Core Step3 Further Derivatization (e.g., Alkylation, Acylation) Core->Step3 Final Library of Novel Antibacterial Candidates Step3->Final

Caption: Synthetic workflow for developing antibacterial agents.

Mechanism of Action

While the precise mechanism of action for each new derivative needs to be experimentally determined, pyridine-based antibacterial agents have been shown to target various essential bacterial processes. One of the prominent targets for this class of compounds is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[5] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death. Another potential target is ATP synthase , an enzyme essential for cellular energy production.[6] By inhibiting this enzyme, the compounds can deplete the bacterial cell of the energy required for survival.

G cluster_moa Potential Mechanisms of Action Compound This compound Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Compound->DNAGyrase Inhibition ATPSynthase ATP Synthase Compound->ATPSynthase Inhibition Replication DNA Replication Inhibition DNAGyrase->Replication Energy ATP Synthesis Inhibition ATPSynthase->Energy Death Bacterial Cell Death Replication->Death Energy->Death

Caption: Potential antibacterial mechanisms of action.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of pyrazolo[3,4-b]pyridine derivatives synthesized from a 2-chloro-3-cyanopyridine precursor, a close structural analog of this compound.[2] This data provides a baseline for the expected activity of compounds derived from this compound.

Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)
S. aureusB. subtilis
Pyrazolopyridine 1 [2]>100>100
Ammonium Salt 5 [2]5025
Ammonium Salt 6 [2]2512.5
Metronidazole (Control) [2]>100>100

Note: The data presented is for analogous compounds and serves as a reference. Actual MIC values for derivatives of this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

This protocol is adapted from the synthesis of analogous pyrazolopyridine compounds and describes a general procedure for the reaction of this compound with hydrazine hydrate.[2][3]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Xylene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

  • Reaction with Hydrazine Hydrate:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

  • Cyclization:

    • Remove the ethanol under reduced pressure.

    • Add xylene to the residue and heat the mixture at reflux for several hours to facilitate intramolecular cyclization.

    • Monitor the formation of the pyrazolo[3,4-b]pyridine product by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the xylene under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol follows the general guidelines recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][8][9][10]

Materials:

  • Synthesized pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard laboratory equipment for microbiology (e.g., incubator, sterile pipettes, etc.)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (if compounds are dissolved in a solvent like DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

G cluster_mic MIC Determination Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Step1 Serial Dilution of Test Compounds in 96-well plate Start->Step1 Step2 Inoculate wells with Bacterial Suspension Step1->Step2 Step3 Incubate at 37°C for 18-24 hours Step2->Step3 Step4 Visually Inspect for Turbidity or Measure OD600 Step3->Step4 Result Determine MIC: Lowest concentration with no visible growth Step4->Result

Caption: Workflow for MIC determination.

Conclusion

This compound is a promising and versatile scaffold for the development of novel antibacterial agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for high-throughput screening. The pyrazolopyridine core, readily accessible from this precursor, has shown encouraging antibacterial activity. Further exploration of structure-activity relationships and optimization of lead compounds derived from this compound could lead to the discovery of potent new drugs to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols: The Role of 4-Chloropyridine-2-carbonitrile in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine-2-carbonitrile is a versatile heterocyclic compound that holds significant promise as a building block in the realm of material science. Its unique molecular architecture, featuring a pyridine ring substituted with a reactive chlorine atom and a cyano group, offers multiple avenues for the synthesis of novel functional materials. The electron-withdrawing nature of both the chloro and cyano groups influences the reactivity of the pyridine ring, making it a valuable precursor for a variety of polymers and coordination complexes.[1] While its primary applications to date have been in the pharmaceutical and agrochemical industries as a key synthetic intermediate, its potential in material science, particularly in the development of specialty polymers and metal-organic frameworks (MOFs), is an area of growing interest.[2][3] The nitrile functionality can participate in polymerization reactions, and the pyridine nitrogen, along with the cyano group, can act as a coordinating site for metal ions.[2]

These application notes provide a comprehensive overview of the potential applications of this compound in material science, complete with detailed, albeit illustrative, experimental protocols and data presentation to guide researchers in this emerging field.

Hypothetical Application: Synthesis of a Pyridine-Containing Polymer for Enhanced Thermal Stability

This section outlines a hypothetical application of this compound in the synthesis of a novel aromatic polyamide with enhanced thermal properties. The incorporation of the rigid, nitrogen-containing pyridine ring into the polymer backbone is expected to increase the glass transition temperature and improve the overall thermal stability of the material.

Experimental Protocol: Synthesis of Poly(4-(4-aminophenoxy)-2-cyanopyridine isophthalamide)

Objective: To synthesize a polyamide by reacting a diamine monomer derived from this compound with isophthaloyl chloride and to characterize its thermal properties.

Materials:

  • This compound (CAS: 19235-89-3)

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Isophthaloyl chloride

  • Triethylamine

  • Methanol

  • Argon gas supply

Procedure:

Step 1: Synthesis of the Diamine Monomer (4-(4-aminophenoxy)-2-cyanopyridine)

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (13.85 g, 0.1 mol), 4-aminophenol (10.91 g, 0.1 mol), and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Add 100 mL of N,N-Dimethylacetamide (DMAc) to the flask.

  • Heat the reaction mixture to 140°C under a gentle flow of argon and maintain for 8 hours with continuous stirring.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of cold water with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a small amount of methanol.

  • Dry the crude product in a vacuum oven at 80°C for 12 hours to yield the diamine monomer.

Step 2: Polymerization

  • In a clean, dry 250 mL three-necked flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (21.02 g, 0.1 mol) in 100 mL of anhydrous DMAc.

  • Add triethylamine (20.24 g, 0.2 mol) to the solution and cool the flask to 0°C in an ice bath.

  • Slowly add a solution of isophthaloyl chloride (20.30 g, 0.1 mol) in 50 mL of anhydrous DMAc to the cooled diamine solution over 30 minutes with constant stirring.

  • After the addition is complete, continue stirring at 0°C for 2 hours, and then allow the reaction to proceed at room temperature for an additional 12 hours.

  • Precipitate the resulting viscous polymer solution by pouring it into 500 mL of methanol.

  • Collect the fibrous polymer by filtration, wash it extensively with methanol and then with hot water to remove any unreacted monomers and salts.

  • Dry the final polyamide product in a vacuum oven at 100°C for 24 hours.

Data Presentation

The expected properties of the synthesized polyamide are summarized in the table below. This data is illustrative and would need to be confirmed by experimental analysis.

PropertyExpected ValueCharacterization Technique
Inherent Viscosity (dL/g)0.85 - 1.10Ubbelohde Viscometer
Glass Transition Temp. (Tg)250 - 270 °CDSC
5% Weight Loss Temp. (TGA)480 - 520 °C (in N₂)TGA
Tensile Strength (MPa)90 - 110Universal Testing Machine
Young's Modulus (GPa)2.5 - 3.0Universal Testing Machine
SolubilitySoluble in DMAc, NMP, DMSOSolubility Test

Visualization of Experimental Workflow

experimental_workflow cluster_monomer_synthesis Step 1: Monomer Synthesis cluster_polymerization Step 2: Polymerization reagents1 This compound + 4-Aminophenol + K₂CO₃ in DMAc reaction1 Reaction at 140°C, 8h (Nucleophilic Aromatic Substitution) reagents1->reaction1 workup1 Precipitation in Water Filtration & Washing Drying reaction1->workup1 monomer Diamine Monomer: 4-(4-aminophenoxy)-2-cyanopyridine workup1->monomer reagents2 Diamine Monomer + Isophthaloyl Chloride + Triethylamine in DMAc monomer->reagents2 reaction2 Polycondensation at 0°C to RT 14h reagents2->reaction2 workup2 Precipitation in Methanol Filtration & Washing Drying reaction2->workup2 polymer Final Polyamide Product workup2->polymer

Caption: Workflow for the synthesis of a thermally stable polyamide.

Logical Relationship of Functional Groups in the Polymer

The unique combination of functional groups in the polymer contributes to its desirable properties.

logical_relationship cluster_polymer_structure Polymer Structure Components cluster_properties Resulting Material Properties pyridine Pyridine Ring (from Monomer) thermal_stability High Thermal Stability & High Glass Transition Temp. pyridine->thermal_stability Rigid Structure amide Amide Linkage (from Polymerization) amide->thermal_stability Hydrogen Bonding mechanical_strength Good Mechanical Strength & Rigidity amide->mechanical_strength Strong Interchain Forces aromatic Aromatic Rings (from Monomer & Diacid Chloride) aromatic->thermal_stability Chain Stiffness aromatic->mechanical_strength Rigidity cyano Cyano Group (from Monomer) processability Good Solubility in Organic Solvents cyano->processability Polarity intermolecular_interactions Potential for Strong Intermolecular Interactions cyano->intermolecular_interactions Dipole-Dipole Interactions

Caption: Structure-property relationships in the synthesized polyamide.

Conclusion

This compound presents itself as a promising, yet underexplored, building block for the creation of advanced materials. The illustrative example of a thermally stable polyamide highlights the potential to leverage its unique chemical structure to impart desirable properties to polymers. Further research into the use of this compound in the synthesis of other classes of polymers, as well as its application as a ligand in the design of metal-organic frameworks, is warranted. The protocols and data presented herein, though based on a hypothetical scenario, are designed to provide a solid foundation and inspiration for researchers to explore the untapped potential of this compound in material science.

References

Application Notes: Column Chromatography Purification of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloropyridine-2-carbonitrile is a versatile chemical intermediate widely utilized in the synthesis of various organic compounds, ligands, and pharmaceutical intermediates.[1] Its purity is critical for the successful synthesis of downstream products. Column chromatography is a highly effective and commonly used preparative technique for the purification of this compound from crude reaction mixtures. This method separates the target compound from impurities based on the principle of differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase.[2][3] Non-polar impurities travel through the column faster, while the desired, more polar product is retained longer, allowing for its effective isolation.

Data Presentation

The following tables summarize the recommended parameters and materials for the successful purification of this compound.

Table 1: Recommended Column Chromatography Parameters

ParameterIsocratic Elution ProtocolGradient Elution Protocol
Stationary Phase Silica Gel (200-400 mesh)Silica Gel (200-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (3:1, v/v)[4]Hexane:Ethyl Acetate (Gradient from 5% to 20% Ethyl Acetate)[5]
Sample Loading Dry Loading (Adsorbed on Silica)[5]Dry Loading (Adsorbed on Silica)[5]
Monitoring Thin Layer Chromatography (TLC) with UV VisualizationThin Layer Chromatography (TLC) with UV Visualization
Typical Yield >90%[4]75-90%
Expected Purity >99%[4]>99%

Table 2: Materials, Reagents, and Equipment

ItemSpecification
Chemicals Crude this compound
Silica Gel for Column Chromatography
Hexane
Ethyl Acetate
Dichloromethane (for sample loading)
Equipment Glass Chromatography Column
Rotary Evaporator
Round Bottom Flasks
Test Tubes or Fraction Collector
TLC Plates (Silica Gel 60 F254)
UV Lamp (254 nm)
Glass Wool or Sintered Glass Frit
Sand (optional)

Experimental Protocols

This section provides a detailed step-by-step protocol for the purification of this compound using the isocratic elution method.

1. Column Preparation (Slurry Packing Method)

  • Select a glass column of appropriate size for the amount of crude material.

  • Secure the column in a vertical position to a ring stand.

  • Place a small plug of glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the glass wool.

  • In a separate beaker, prepare a slurry of silica gel in the mobile phase (Hexane:Ethyl Acetate, 3:1). Use approximately 100g of silica gel for every 1-2g of crude material.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain slowly, which helps in uniform packing.

  • Continuously tap the side of the column gently to ensure the silica packs down evenly and to remove any air bubbles.

  • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.

2. Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude this compound residue in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica gel.[5]

  • Carefully add this powder as an even layer on top of the sand in the prepared column.

3. Elution and Fraction Collection

  • Carefully add the mobile phase (Hexane:Ethyl Acetate, 3:1) to the top of the column, ensuring not to disturb the top layer.

  • Open the stopcock and begin collecting the eluent in small, numbered fractions (e.g., 10-20 mL each) using test tubes or a fraction collector.[5]

  • Maintain a constant level of solvent at the top of the column throughout the elution process to avoid the column running dry.

4. Monitoring the Separation

  • Monitor the progress of the separation by spotting collected fractions onto a TLC plate.[5]

  • Develop the TLC plate using the same mobile phase (Hexane:Ethyl Acetate, 3:1).

  • Visualize the separated spots under a UV lamp.

  • Identify and group the fractions that contain the pure desired compound. The target compound, being more polar than non-polar impurities, will elute after them.

5. Isolation of Purified Product

  • Combine all fractions identified as containing the pure product into a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.[4][5]

  • The resulting residue is the purified this compound, which should be obtained as a light yellow oil or pale yellow solid.[1][4]

  • Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualized Workflow

The following diagram illustrates the logical flow of the purification protocol.

G cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation A Crude 4-Chloropyridine- 2-carbonitrile B Dissolve in Dichloromethane A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column (Slurry Pack) D->E F Elute with Hexane:EtOAc (3:1) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Pure 4-Chloropyridine- 2-carbonitrile J->K

Caption: Experimental workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Chloropyridine-2-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Oxidation of 4-Chloro-2-methylpyridine followed by Amidation and Dehydration

This synthetic pathway involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide and subsequent dehydration to the nitrile.

Problem 1: Low yield of 4-Chloropyridine-2-carboxylic acid and formation of multiple byproducts during oxidation.

  • Possible Cause:

    • Incomplete Oxidation: Insufficient reaction time or inadequate amount of oxidizing agent (e.g., KMnO₄) can lead to the presence of unreacted 4-chloro-2-methylpyridine or partially oxidized intermediates like 4-chloropyridin-2-yl)methanol.

    • Over-oxidation: Excessive temperature or a too-powerful oxidizing system can cause cleavage of the pyridine ring or the formation of other oxidized species.

    • Side Reactions: High temperatures can promote unwanted side reactions, leading to a complex mixture of products.[1]

  • Recommended Solutions:

    • Temperature Control: Maintain a consistent and moderate reaction temperature. The optimal temperature will depend on the specific oxidizing agent used.

    • Stoichiometry of Oxidant: Carefully control the molar ratio of the oxidizing agent to the starting material. A slight excess may be necessary, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Choice of Oxidant: Consider using milder oxidizing agents if over-oxidation is a persistent issue.

Problem 2: Presence of 4-Chloropyridine-2-carboxamide in the final this compound product.

  • Possible Cause:

    • Incomplete Dehydration: The dehydration of the amide to the nitrile may not have gone to completion. This can be due to insufficient dehydrating agent, low reaction temperature, or short reaction time.

    • Hydrolysis of Nitrile: The nitrile product can hydrolyze back to the amide during the workup or purification steps, especially if exposed to acidic or basic aqueous conditions.[2][3]

  • Recommended Solutions:

    • Dehydrating Agent: Ensure the use of a sufficient amount of a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

    • Anhydrous Conditions: Carry out the dehydration reaction under strictly anhydrous conditions.

    • Neutral Workup: During the workup, use neutral or slightly acidic conditions to minimize hydrolysis of the nitrile. Avoid prolonged exposure to strong acids or bases.

Route 2: Diazotization of 2-Amino-4-chloropyridine and Sandmeyer Cyanation

This route involves the conversion of the amino group to a diazonium salt, which is then displaced by a cyanide group.

Problem 1: Low yield of the desired product and formation of a significant amount of 4-Hydroxypyridine-2-carbonitrile.

  • Possible Cause:

    • Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at temperatures above 0-5 °C. The presence of water during this decomposition leads to the formation of phenolic byproducts.[4]

  • Recommended Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and cyanation steps using an ice-salt bath.

    • In situ Generation and Use: Use the diazonium salt immediately after its formation without isolation.

Problem 2: Formation of 4-chloropyridine as a major byproduct.

  • Possible Cause:

    • Hydro-de-diazoniation (De-amination): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 4-chloropyridine. This can be promoted by certain reducing agents or radical pathways.[5]

  • Recommended Solutions:

    • Choice of Reagents: Ensure the purity of the reagents and avoid the presence of any unintended reducing agents.

    • Controlled Addition: Slowly add the diazonium salt solution to the cyanide solution to maintain a low concentration of the diazonium salt and minimize side reactions.

Route 3: Cyanation of 4-Chloropyridine N-oxide

This method involves the activation of the pyridine N-oxide and subsequent nucleophilic attack by a cyanide source.

Problem 1: Formation of isomeric cyanopyridine byproducts.

  • Possible Cause:

    • Lack of Regioselectivity: While the cyanation of pyridine N-oxides often favors the 2-position, substitution at other positions can occur depending on the reaction conditions and the activating agent used.

  • Recommended Solutions:

    • Choice of Activating Agent: The choice of activating agent (e.g., dimethylcarbamoyl chloride) can influence the regioselectivity of the cyanation.

    • Reaction Conditions: Optimize the reaction temperature and solvent to favor the formation of the desired 2-cyano isomer.

Problem 2: Low conversion of the 4-Chloropyridine N-oxide.

  • Possible Cause:

    • Inefficient Activation: The N-oxide may not be efficiently activated, leading to poor reactivity with the cyanide source.

    • Decomposition of Reagents: The activating agent or the cyanide source may be unstable under the reaction conditions.

  • Recommended Solutions:

    • Fresh Reagents: Use freshly distilled or purified activating agents and a reliable cyanide source.

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as moisture can deactivate the activating agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for when analyzing the final product?

A1: The most common impurities depend on the synthetic route used:

  • From 4-Chloro-2-methylpyridine: Unreacted starting material, 4-chloropyridine-2-carboxamide, and 4-chloropyridine-2-carboxylic acid.

  • From 2-Amino-4-chloropyridine: 4-Hydroxypyridine-2-carbonitrile and 4-chloropyridine.

  • From 4-Chloropyridine N-oxide: Isomeric chlorocyanopyridines and unreacted 4-chloropyridine N-oxide.

Q2: How can I purify the final product to remove these common impurities?

A2: Column chromatography on silica gel is a common and effective method for purifying this compound from most of the common side products. The choice of eluent will need to be optimized, but mixtures of hexane and ethyl acetate are often a good starting point. Recrystallization can also be an effective purification technique if a suitable solvent system is found.

Q3: My reaction appears to have stalled. What should I do?

A3: First, confirm that the reaction has indeed stalled by analyzing a sample using TLC or HPLC. If it has, consider the following:

  • Reagent Activity: Ensure that all reagents, especially catalysts and activating agents, are fresh and active.

  • Temperature: Check that the reaction is being conducted at the optimal temperature. Some reactions may require gentle heating to proceed.

  • Mixing: Ensure that the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

Q4: Are there any particular safety precautions I should take during these syntheses?

A4: Yes, several of the reagents and intermediates are hazardous:

  • Diazonium Salts: Solid diazonium salts can be explosive and should be handled with extreme caution. It is highly recommended to generate and use them in situ at low temperatures.

  • Cyanide: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Have a cyanide antidote kit readily available and be familiar with its use.

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate should be handled with care and not mixed with flammable organic materials.

Data Presentation

Table 1: Summary of Potential Side Products and Their Origin

Synthetic RoutePotential Side ProductChemical StructureReason for Formation
Oxidation of 4-Chloro-2-methylpyridine4-Chloropyridine-2-carboxamideC₆H₅ClN₂OIncomplete dehydration or hydrolysis of the nitrile.
4-Chloropyridine-2-carboxylic acidC₆H₄ClNO₂Incomplete amidation or hydrolysis of the nitrile/amide.
(4-Chloropyridin-2-yl)methanolC₆H₆ClNOIncomplete oxidation of the methyl group.
Diazotization of 2-Amino-4-chloropyridine4-Hydroxypyridine-2-carbonitrileC₆H₄N₂OReaction of the diazonium salt with water.[4]
4-ChloropyridineC₅H₄ClNHydro-de-diazoniation (de-amination) of the diazonium salt.[5]
Cyanation of 4-Chloropyridine N-oxideIsomeric ChlorocyanopyridinesC₆H₃ClN₂Lack of complete regioselectivity in the cyanation reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound from 4-Chloropyridine-2-carboxamide

This protocol describes the dehydration of 4-chloropyridine-2-carboxamide to this compound.

  • Reagents and Equipment:

    • 4-Chloropyridine-2-carboxamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous pyridine

    • Round-bottom flask with a reflux condenser and a drying tube

    • Magnetic stirrer and heating mantle

    • Ice bath

  • Procedure:

    • In a round-bottom flask, suspend 4-chloropyridine-2-carboxamide (1 equivalent) in anhydrous pyridine (5-10 volumes).

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride (2-3 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Troubleshooting_Workflow start Problem Encountered During Synthesis route_selection Identify Synthetic Route start->route_selection end_success Successful Synthesis of This compound end_failure Re-evaluate Synthetic Strategy oxidation_issue Low Yield / Impurities in Oxidation? route_selection->oxidation_issue Route 1: Oxidation diazotization_issue Phenolic or De-aminated Byproduct? route_selection->diazotization_issue Route 2: Diazotization n_oxide_issue Isomeric Byproducts or Low Conversion? route_selection->n_oxide_issue Route 3: N-Oxide Cyanation dehydration_issue Amide Impurity Present? oxidation_issue->dehydration_issue No optimize_oxidation Optimize Oxidation: - Control Temperature - Adjust Oxidant Stoichiometry - Monitor Reaction oxidation_issue->optimize_oxidation Yes optimize_dehydration Optimize Dehydration: - Ensure Anhydrous Conditions - Use Sufficient Dehydrating Agent - Neutral Workup dehydration_issue->optimize_dehydration Yes purify_product Purify Product: - Column Chromatography - Recrystallization dehydration_issue->purify_product No optimize_diazotization Optimize Diazotization: - Strict Low Temperature Control (0-5 °C) - Use Diazonium Salt In Situ - Controlled Addition diazotization_issue->optimize_diazotization Yes diazotization_issue->purify_product No optimize_n_oxide_cyanation Optimize N-Oxide Cyanation: - Screen Activating Agents - Optimize Temperature and Solvent - Use Fresh Reagents n_oxide_issue->optimize_n_oxide_cyanation Yes n_oxide_issue->purify_product No optimize_oxidation->dehydration_issue optimize_dehydration->purify_product optimize_diazotization->purify_product optimize_n_oxide_cyanation->purify_product purify_product->end_success Successful purify_product->end_failure Unsuccessful

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathways cluster_route1 Route 1: From 4-Chloro-2-methylpyridine cluster_route2 Route 2: From 2-Amino-4-chloropyridine cluster_route3 Route 3: From 4-Chloropyridine N-oxide main_product This compound r1_intermediate2 4-Chloropyridine-2-carboxamide main_product->r1_intermediate2 Hydrolysis r1_start 4-Chloro-2-methylpyridine r1_intermediate1 4-Chloropyridine-2-carboxylic acid r1_start->r1_intermediate1 Oxidation r1_side1 Over-oxidation Products r1_start->r1_side1 High Temp. r1_side2 Incomplete Oxidation Products r1_start->r1_side2 Insufficient Oxidant r1_intermediate1->r1_intermediate2 Amidation r1_intermediate2->main_product Dehydration r2_start 2-Amino-4-chloropyridine r2_intermediate Diazonium Salt r2_start->r2_intermediate Diazotization r2_intermediate->main_product Sandmeyer Cyanation r2_side1 4-Hydroxypyridine-2-carbonitrile r2_intermediate->r2_side1 H₂O, >5 °C r2_side2 4-Chloropyridine r2_intermediate->r2_side2 De-amination r3_start 4-Chloropyridine N-oxide r3_start->main_product Cyanation r3_side1 Isomeric Chlorocyanopyridines r3_start->r3_side1 Poor Regioselectivity

Caption: Common side reaction pathways in different synthetic routes.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Chloropyridine-2-carbonitrile Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with 4-chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?

Low or no product formation when using this compound is a common issue due to the inherent low reactivity of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle challenging.[1] The electron-withdrawing nature of both the pyridine nitrogen and the 2-carbonitrile group further deactivates the 4-position. A systematic evaluation of each reaction component is crucial for resolving this issue.

Troubleshooting Steps:

  • Catalyst and Ligand Activity: The choice of the palladium catalyst and, more critically, the ligand is paramount for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos (Buchwald ligands), are highly effective for coupling heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1] Its strength and solubility are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If solubility is an issue, consider a solvent system that partially dissolves the base, such as dioxane/water.[1]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][3]

  • Reaction Temperature: Elevated temperatures are often required to overcome the high activation energy of the C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed. The reaction vessel should be evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times before adding the catalyst.[1]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing poor conversion. What should I check first?

Low conversion in the amination of chloropyridines is a frequent issue because aryl chlorides are less reactive than the corresponding bromides or iodides.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[4]

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Consider using a pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[4]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential. Standard ligands like PPh₃ are often ineffective.[4] Consider sterically hindered biarylphosphine ligands such as RuPhos or BrettPhos.[4]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[4]

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4]

    • Solvent Purity: Use dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[4]

  • Base Selection:

    • Recommendation: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[4]

Q3: What are common side reactions when working with this compound, and how can they be minimized?

Common Side Reactions and Mitigation Strategies:

  • Hydrodehalogenation (Reduction of C-Cl to C-H): This is a common side reaction where the aryl chloride is reduced instead of coupled.[4]

    • Cause: Often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

    • Minimization:

      • Use a slight excess of the amine or boronic acid (e.g., 1.2-1.5 equivalents) to favor the desired coupling pathway.[4]

      • Ensure strictly anhydrous conditions, as water can be a proton source.[4]

      • The choice of ligand can also influence the rate of reductive elimination versus side reactions.

  • Protodeboronation (for Suzuki Coupling): This occurs when the C-B bond of the boronic acid is cleaved by a proton source.[1]

    • Minimization: Use anhydrous solvents and reagents where possible.[1] Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1]

  • Homocoupling: The self-coupling of the boronic acid or organometallic reagent.

    • Cause: Often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]

    • Minimization: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[2]

Data Presentation: Reaction Condition Optimization

The tables below summarize effective catalytic systems and general reaction conditions for the coupling of this compound.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2, PEPPSI-IPrHighly active for C-Cl bond activation.[1][5]
Ligand XPhos, SPhos, RuPhos, IPrBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases that effectively activate the boronic acid.[1][5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 ratio)Biphasic systems often improve yields by dissolving both organic and inorganic reagents.[1]
Temperature 80 - 120 °CNecessary to overcome the high activation energy for C-Cl bond cleavage.[1]
Catalyst Loading 1 - 3 mol%Higher loading may be required for this challenging substrate.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Precatalyst RuPhos Pd G3, BrettPhos Pd G3Pre-formed catalysts that are highly active for amination of aryl chlorides.[4]
Ligand RuPhos, BrettPhos, DavePhosSterically hindered biarylphosphine ligands essential for activating C-Cl bonds.[4]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required. NaOt-Bu is generally the most effective.[4][6]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation.[4]
Temperature 80 - 110 °CElevated temperatures are needed to facilitate the slow oxidative addition step.[4]
Catalyst Loading 2 - 5 mol%Higher catalyst loading is often necessary for challenging chloropyridines.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if not using a pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk flask with the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if necessary), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Cl)L_n Pd0->OA_Complex Transmetalation_Complex Ar-Pd(II)(Ar')L_n OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination ArCl 4-Cl-Py-2-CN ArCl->OA_Complex Oxidative Addition (Rate-Limiting Step) Boronic Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation_Complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow Start Low/No Yield in Coupling Reaction CheckCatalyst Is the catalyst system active enough for C-Cl activation? Start->CheckCatalyst CheckBase Is the base effective and soluble? CheckCatalyst->CheckBase No Sol_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. CheckCatalyst->Sol_Catalyst Yes CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp No Sol_Base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃, NaOtBu). Use co-solvent (e.g., water) to aid solubility. CheckBase->Sol_Base Yes CheckInert Is the system properly degassed? CheckTemp->CheckInert No Sol_Temp Increase temperature to 80-120 °C. CheckTemp->Sol_Temp Yes Sol_Inert Degas solvents thoroughly. Use Schlenk line or glovebox. CheckInert->Sol_Inert Yes Success Reaction Optimized CheckInert->Success No Sol_Catalyst->CheckBase Sol_Base->CheckTemp Sol_Temp->CheckInert Sol_Inert->Success

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Purification of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Chloropyridine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or crude this compound?

A1: Impurities in this compound can originate from the synthetic route employed. A common method for its synthesis is the cyanation of 4-chloropyridine N-oxide.[1] Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-chloropyridine N-oxide.

  • Isomeric Byproducts: Positional isomers like 6-Chloropyridine-2-carbonitrile may be present.

  • Hydrolysis Products: 4-Chloropyridine-2-carboxamide could be present due to incomplete dehydration or hydrolysis of the nitrile group.

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as acetonitrile or ethyl acetate.[2]

  • Reagent-derived Impurities: Byproducts from the cyanating and activating agents used in the synthesis.

Q2: What are the recommended primary purification methods for this compound?

A2: The most commonly employed and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For volatile impurities or closely related compounds, fractional vacuum distillation may also be considered.

Q3: Which solvent is recommended for the recrystallization of this compound?

A3: Ethanol, particularly 95% ethanol, has been successfully used for the recrystallization of this compound.[1] Other polar solvents like methanol or solvent mixtures such as ethanol/water or acetone/hexane could also be suitable and may require experimental optimization.[3]

Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A4: Silica gel is a commonly used stationary phase for the purification of this compound. A typical mobile phase is a mixture of hexane and ethyl acetate, often in a 3:1 (v/v) ratio, which can be adjusted based on TLC analysis.[2]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can provide quantitative data on the purity and the levels of specific impurities.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
The compound does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Insufficient solvent is used.- Select a more suitable solvent where the compound has good solubility at high temperatures and poor solubility at low temperatures.[4]- Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities.- The solution is cooling too rapidly.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.- Allow the solution to cool more slowly. Insulating the flask can help.
No crystals form upon cooling. - The solution is not saturated.- The solution is supersaturated, but crystal nucleation has not occurred.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Low recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. - The chosen eluent system has inappropriate polarity.- The column was not packed properly, leading to channeling.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve good separation between the desired compound and impurities.- Repack the column carefully to ensure a uniform and compact stationary phase bed.
The compound is not eluting from the column. - The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Streaking or tailing of the compound band. - The sample was overloaded on the column.- The compound is interacting strongly with the stationary phase (e.g., basic compounds on acidic silica gel).- Load a smaller amount of the crude material onto the column.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%), to reduce interactions with the silica gel.

Purity Improvement Data

The following table provides illustrative data on the expected purity improvement of this compound using different purification methods. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%)
Recrystallization (Ethanol)~95>99
Column Chromatography (Silica gel, Hexane:Ethyl Acetate)~90>99.5
Fractional Vacuum Distillation~97>99.8

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., hexane:ethyl acetate 3:1). The polarity of the eluent can be gradually increased if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC (Illustrative Method)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

Recrystallization_Workflow start Crude 4-Chloropyridine- 2-carbonitrile dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration insolubles? cool_slowly Cool slowly to room temperature dissolve->cool_slowly no insolubles hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with ice-cold ethanol filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography check_tlc Review TLC results start->check_tlc no_separation Spots not separated on TLC? check_tlc->no_separation bad_column Streaking or uneven spots on TLC? check_tlc->bad_column overloaded Sample overloaded? check_tlc->overloaded change_eluent Change eluent system (adjust polarity or solvent type) no_separation->change_eluent repack_column Repack column (ensure even packing) bad_column->repack_column success Good Separation change_eluent->success repack_column->success reduce_load Reduce sample load overloaded->reduce_load reduce_load->success

Caption: Logical troubleshooting flow for poor separation in column chromatography.

References

Preventing decomposition of 4-Chloropyridine-2-carbonitrile during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: The decomposition of this compound is primarily driven by two pathways: hydrolysis and thermal degradation.

  • Hydrolysis: The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of the chloro group at the C4 position, forming 4-hydroxypyridine-2-carbonitrile or its tautomer, 4-pyridone-2-carbonitrile. The nitrile group can also be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally a slower process.

  • Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. While specific thermal analysis data for this compound is not widely published, analogous functionalized pyridines can undergo degradation at temperatures above their melting points.

  • Polymerization: Although less common for this compound itself, the parent compound, 4-chloropyridine, is known to be unstable and can polymerize. This suggests that under certain conditions, self-reaction could be a potential side reaction.

Q2: I am seeing a significant amount of a polar byproduct in my nucleophilic substitution reaction with an amine. What is it likely to be?

A2: The most probable polar byproduct is 4-hydroxypyridine-2-carbonitrile (or its tautomer, 4-pyridone-2-carbonitrile), resulting from the hydrolysis of the starting material. This is especially likely if your reaction conditions are not strictly anhydrous, or if you are using an aqueous base.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and basic conditions can promote the decomposition of this compound.

  • Basic conditions: A hydroxide source will directly act as a nucleophile, leading to the formation of the 4-hydroxy derivative.

  • Acidic conditions: Protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack by water.

Therefore, maintaining a neutral or near-neutral pH, or carefully selecting a non-aqueous base, is crucial for minimizing decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

If you are experiencing low yields when reacting this compound with a nucleophile (e.g., an amine), consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Decomposition of Starting Material via Hydrolysis Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and freshly opened reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Inappropriate Base Selection Use a non-nucleophilic, hindered organic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the generated HCl without competing with your nucleophile. If a stronger base is needed, consider non-aqueous options like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous solvent.
Suboptimal Reaction Temperature While heating is often necessary to drive SNAr reactions, excessive temperatures can lead to thermal decomposition. It is recommended to run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with temperatures around 80-100 °C and adjust as needed based on reaction monitoring (e.g., by TLC or LC-MS).
Insufficient Reaction Time Monitor the reaction progress closely. Incomplete conversion will naturally lead to lower yields. If the reaction stalls, a modest increase in temperature may be necessary.

Troubleshooting Workflow

start Low Yield in SNAr Reaction check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous dry_reagents Dry all reagents and solvents. Use inert atmosphere. check_anhydrous->dry_reagents No check_base Is the base non-nucleophilic and anhydrous? check_anhydrous->check_base Yes dry_reagents->check_base change_base Switch to a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). check_base->change_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes change_base->check_temp optimize_temp Screen temperatures (e.g., 80-120°C). Monitor by TLC/LC-MS. check_temp->optimize_temp No check_time Is the reaction going to completion? check_temp->check_time Yes optimize_temp->check_time increase_time Increase reaction time and continue monitoring. check_time->increase_time No success Yield Improved check_time->success Yes increase_time->success

Figure 1. Troubleshooting workflow for low yield in SNAr reactions.
Issue 2: Formation of Multiple Products

If your reaction is producing a mixture of your desired product and one or more byproducts, the following guide can help you identify the cause and improve the selectivity.

Identifying and Mitigating Side Reactions

ObservationProbable Side ReactionMitigation Strategy
A byproduct with a significantly lower Rf value on TLC than the starting material.Hydrolysis: Formation of 4-hydroxypyridine-2-carbonitrile.Follow the procedures for ensuring anhydrous conditions as described in Issue 1 . Avoid aqueous workups until the reaction is complete.
Formation of oligomeric or polymeric material (insoluble solids).Polymerization: Self-reaction of this compound.Avoid prolonged heating at high temperatures. Use a moderate excess of the nucleophile to ensure the starting material is consumed efficiently.
A byproduct with a mass corresponding to the addition of your nucleophile and loss of HCl, but with different spectroscopic properties.Isomeric Product Formation: If your nucleophile has multiple reactive sites, reaction at an alternative site may be occurring.This is highly dependent on the nucleophile. Consider protecting groups if necessary.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound under Anhydrous Conditions

This protocol is designed to minimize the formation of the hydrolysis byproduct, 4-hydroxypyridine-2-carbonitrile.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous polar aprotic solvent

  • Diisopropylethylamine (DIPEA), freshly distilled

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (oven- or flame-dried)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine (1.1 - 1.5 eq) to the solution via syringe.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

start Start: Anhydrous Amination setup Set up oven-dried glassware under inert atmosphere (N2/Ar). start->setup add_reagents Add this compound, anhydrous DMF, amine, and DIPEA. setup->add_reagents heat Heat reaction mixture to 80-100°C. add_reagents->heat monitor Monitor reaction by TLC/LC-MS. heat->monitor monitor->heat Incomplete workup Cool to RT, perform aqueous workup, and extract with organic solvent. monitor->workup Complete purify Dry, concentrate, and purify by column chromatography. workup->purify end Obtain Pure Aminated Product purify->end

Figure 2. Workflow for the anhydrous amination of this compound.

By following these guidelines and protocols, researchers can significantly improve the outcome of their reactions involving this compound and minimize its decomposition.

Technical Support Center: Scaling Up the Synthesis of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloropyridine-2-carbonitrile. Our aim is to facilitate a smooth scale-up process by addressing potential challenges with practical solutions.

Synthesis Overview

This compound is a key intermediate in the pharmaceutical and agrochemical industries.[1] Several synthetic routes are available, each with its own set of advantages and challenges. The most common methods involve the cyanation of a pyridine derivative. This guide will focus on two primary, scalable methods:

  • Cyanation of 4-Chloropyridine N-oxide: A direct approach to introduce the nitrile group.

  • Dehydration of 4-Chloropyridine-2-carboxamide: A reliable method starting from the corresponding amide.

Below, you will find detailed experimental protocols, troubleshooting guides, and FAQs for each method to assist in your scale-up efforts.

Method 1: Cyanation of 4-Chloropyridine N-oxide

This method involves the reaction of 4-Chloropyridine N-oxide with a cyanide source in the presence of an activating agent. A common and effective approach utilizes trimethylcyanosilane (TMSCN) and N,N-dimethylcarbamoyl chloride.[2]

Experimental Protocol

Reaction Setup:

A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet is charged with 4-Chloropyridine N-oxide and acetonitrile. The mixture is stirred under a nitrogen atmosphere.

Procedure:

  • To the stirred suspension of 4-Chloropyridine N-oxide in acetonitrile, add N,N-dimethylcarbamoyl chloride.

  • Cool the reaction mixture to the desired temperature (see table below).

  • Slowly add trimethylcyanosilane (TMSCN) dropwise via the dropping funnel, maintaining the internal temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 18 hours or until completion, as monitored by TLC or HPLC.[2]

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.[2]

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters
ParameterLab Scale (e.g., 5 g)Pilot Scale (e.g., 500 g)
4-Chloropyridine N-oxide 1.0 eq1.0 eq
N,N-dimethylcarbamoyl chloride 1.5 eq1.5 eq
Trimethylcyanosilane (TMSCN) 2.0 eq2.0 - 2.2 eq
Solvent AcetonitrileAcetonitrile
Temperature 0-5 °C (addition), then RT-5 to 0 °C (addition), then RT
Reaction Time 18 h18 - 24 h
Typical Yield 90-99%[2]85-95%
Troubleshooting Guide: Cyanation of 4-Chloropyridine N-oxide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive TMSCN due to moisture.2. Insufficient activation by dimethylcarbamoyl chloride.3. Low reaction temperature.1. Use freshly opened or distilled TMSCN. Ensure all glassware is oven-dried.2. Check the purity of the dimethylcarbamoyl chloride. Consider adding it slowly at a low temperature.3. Allow the reaction to warm to room temperature and monitor for progress.
Formation of Side Products 1. Reaction temperature too high during TMSCN addition.2. Presence of water leading to hydrolysis of intermediates.1. Maintain a low internal temperature during the exothermic addition of TMSCN. Consider a slower addition rate.2. Ensure anhydrous conditions throughout the reaction.
Difficult Purification 1. Incomplete reaction leading to a mixture of starting material and product.2. Formation of polar byproducts.1. Drive the reaction to completion by extending the reaction time or slightly increasing the equivalents of reagents.2. Optimize the work-up procedure, including the aqueous washes, to remove impurities before chromatography.
Frequently Asked Questions (FAQs)

Q1: Can I use other cyanide sources instead of TMSCN?

A1: While TMSCN is highly effective, other cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used. However, their solubility in organic solvents is lower, which may require the use of a phase-transfer catalyst and can lead to longer reaction times.

Q2: Is the reaction exothermic?

A2: Yes, the addition of trimethylcyanosilane can be exothermic. It is crucial to add it slowly and maintain a low temperature to control the reaction rate and prevent the formation of side products.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-layer chromatography (TLC) using a hexane-ethyl acetate eluent system is a quick and effective way to monitor the disappearance of the starting material. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Workflow: Cyanation of 4-Chloropyridine N-oxide

G start Charge Reactor with 4-Chloropyridine N-oxide and Acetonitrile add_dmc Add N,N-dimethylcarbamoyl chloride start->add_dmc cool Cool to 0-5 °C add_dmc->cool add_tmscn Slowly Add Trimethylcyanosilane cool->add_tmscn react Stir at Room Temperature for 18h add_tmscn->react monitor Monitor by TLC/HPLC react->monitor workup Aqueous Work-up (Water, NaHCO3, Brine) monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via cyanation.

Method 2: Dehydration of 4-Chloropyridine-2-carboxamide

This method involves the removal of a water molecule from 4-Chloropyridine-2-carboxamide to form the corresponding nitrile. Common dehydrating agents include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and thionyl chloride (SOCl₂).[2]

Experimental Protocol

Reaction Setup:

A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a scrubber for acidic gases is used.

Procedure:

  • Charge the reactor with 4-Chloropyridine-2-carboxamide and a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Cool the mixture to the desired temperature.

  • Slowly add the dehydrating agent (e.g., trifluoroacetic anhydride) dropwise, maintaining the internal temperature.

  • After the addition, the reaction mixture is stirred at the specified temperature and time, with progress monitored by TLC or HPLC.

  • Upon completion, the reaction is carefully quenched with a base (e.g., aqueous potassium carbonate solution) to neutralize the acid.[2]

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Data Presentation: Dehydration Reaction Parameters
ParameterLab Scale (e.g., 5 g)Pilot Scale (e.g., 500 g)
4-Chloropyridine-2-carboxamide 1.0 eq1.0 eq
Dehydrating Agent (e.g., TFAA) 2.0 eq2.0 - 2.1 eq
Base (e.g., Triethylamine) 2.1 eq2.1 - 2.2 eq
Solvent Ethyl AcetateEthyl Acetate
Temperature -5 °C to RT[2]-10 to 0 °C (addition), then RT
Reaction Time 1 - 2 h[2]2 - 4 h
Typical Yield 90-99%[2]88-96%
Troubleshooting Guide: Dehydration of 4-Chloropyridine-2-carboxamide
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient amount of dehydrating agent.2. Reaction temperature too low.3. Poor quality of the starting amide.1. Increase the equivalents of the dehydrating agent slightly.2. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation.3. Ensure the starting amide is dry and pure.
Product Degradation 1. Reaction temperature too high.2. Prolonged reaction time.3. Harsh quenching conditions.1. Maintain the recommended temperature profile. Use a jacketed reactor for better temperature control.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Add the quenching solution slowly at a low temperature to control the exotherm.
Low Isolated Yield 1. Product loss during aqueous work-up.2. Inefficient extraction.1. Ensure the pH of the aqueous layer is basic before extraction to minimize the solubility of the product.2. Perform multiple extractions with the organic solvent.
Frequently Asked Questions (FAQs)

Q1: What are the safety precautions for handling dehydrating agents like POCl₃ or TFAA?

A1: These reagents are corrosive and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat). The reaction should be equipped with a scrubber to neutralize any acidic gases produced.

Q2: Can I use a different solvent for the dehydration reaction?

A2: Yes, other inert aprotic solvents like dichloromethane or toluene can be used. The choice of solvent may affect the reaction temperature and work-up procedure. It is advisable to perform a small-scale trial to optimize the conditions for a new solvent.

Q3: My final product has a yellowish color. How can I decolorize it?

A3: A slight yellow color is common.[2] If a colorless product is required, you can try treating a solution of the product with activated carbon followed by filtration, or recrystallization from a suitable solvent system.

Logical Relationship: Troubleshooting Dehydration Reaction

G issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Degradation issue->cause2 cause3 Loss During Work-up issue->cause3 subcause1a Insufficient Reagent cause1->subcause1a subcause1b Low Temperature cause1->subcause1b subcause2a High Temperature cause2->subcause2a subcause2b Harsh Quench cause2->subcause2b subcause3a Inefficient Extraction cause3->subcause3a solution1a Increase Reagent eq. subcause1a->solution1a solution1b Increase Temperature subcause1b->solution1b solution2a Improve Temp. Control subcause2a->solution2a solution2b Slow, Cold Quench subcause2b->solution2b solution3a Multiple Extractions subcause3a->solution3a

Caption: Troubleshooting logic for low yield in the dehydration of 4-Chloropyridine-2-carboxamide.

References

Technical Support Center: Monitoring Reactions of 4-Chloropyridine-2-carbonitrile by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective monitoring of chemical reactions involving 4-chloropyridine-2-carbonitrile using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for running a TLC of this compound?

A1: A common mobile phase for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. A starting point for developing a suitable solvent system would be a 7:3 or 8:2 mixture of hexanes to ethyl acetate. The polarity can then be adjusted to achieve optimal separation.

Q2: My TLC spots for pyridine-containing compounds are streaking. How can I resolve this?

A2: Streaking or tailing of basic compounds like pyridines on silica gel TLC plates is a frequent issue. This is often due to strong interactions between the basic nitrogen of the pyridine and the acidic silanol groups on the silica gel surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1–2.0%), can be added to the mobile phase to neutralize these acidic sites.

Q3: How can I visualize the spots of this compound and its reaction products on the TLC plate?

A3: this compound and many of its derivatives contain a pyridine ring, which is often UV-active. Therefore, the primary, non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1] For compounds that are not UV-active or for better visualization, chemical stains can be used. A general-purpose stain like potassium permanganate can be effective, as it reacts with many functional groups.[2] Iodine vapor is another common method that can visualize a wide range of organic compounds.[3]

Q4: What are some common reactions of this compound that are monitored by TLC?

A4: A primary reaction for this compound is nucleophilic aromatic substitution (SNAr) at the 4-position, where the chlorine atom is displaced by a nucleophile.[4][5] This is a key transformation in the synthesis of pharmaceuticals and agrochemicals.[6][7] Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, or 4-thioether substituted 2-cyanopyridines, respectively. TLC is an excellent technique to monitor the consumption of the starting material and the formation of the more polar product.

Q5: The Rf values of my starting material and product are very close. How can I improve the separation?

A5: If the polarities of your starting material and product are similar, achieving good separation can be challenging. You can try the following strategies:

  • Adjust the mobile phase polarity: Systematically vary the ratio of your polar and non-polar solvents. A small change can sometimes lead to a significant improvement in separation.

  • Try different solvent systems: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. For example, you could replace ethyl acetate with acetone or dichloromethane.[8]

  • Use a different stationary phase: While less common for routine monitoring, using TLC plates with a different adsorbent, such as alumina, can provide different selectivity.[8]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or Tailing Spots The compound is basic (pyridine) and interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-2.0%) to your mobile phase.
The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Spots are Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots are Running at the Solvent Front (High Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
No Spots are Visible The compound is not UV-active.Use a chemical stain (e.g., potassium permanganate, iodine vapor) to visualize the plate.[3][9]
The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate your sample.
The compound may have evaporated from the plate.Visualize the plate immediately after development.
Uneven Solvent Front The TLC plate is touching the side of the developing chamber.Ensure the plate is centered in the chamber and not in contact with the sides.
The chamber is not properly saturated with solvent vapor.Place a piece of filter paper in the chamber to aid in solvent vapor saturation.

Quantitative Data Presentation

The following table provides representative Rf values for this compound and potential products from a nucleophilic aromatic substitution reaction in a common TLC solvent system. Please note that these are approximate values and will vary depending on the specific nucleophile used and the exact experimental conditions.

Compound Structure Mobile Phase (Hexanes:Ethyl Acetate) Approximate Rf Value
This compound (Starting Material)7:30.6
4-Anilino-2-cyanopyridine (Product Example)7:30.4
4-Methoxy-2-cyanopyridine (Product Example)7:30.35

Experimental Protocol: TLC Monitoring of a Nucleophilic Aromatic Substitution Reaction

This protocol describes the general procedure for monitoring the progress of a reaction between this compound and an amine nucleophile using TLC.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material (this compound), "C" for a co-spot, and "R" for the reaction mixture.

  • Spot the Plate:

    • In the "SM" lane, use a capillary tube to apply a small spot of a dilute solution of the starting material.

    • In the "R" lane, apply a small spot of the reaction mixture.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.[9]

  • Analyze the Results: Compare the spots in the different lanes. The "SM" lane shows the position of the starting material. The "R" lane shows the starting material and the newly formed product, which should have a different Rf value. The "C" lane helps to confirm the identity of the starting material spot in the reaction mixture lane. As the reaction progresses, the intensity of the starting material spot in the "R" lane should decrease, while the intensity of the product spot should increase.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for monitoring a reaction with TLC and subsequent troubleshooting steps.

TLC_Workflow start Start Reaction take_aliquot Take Reaction Aliquot start->take_aliquot spot_tlc Spot TLC Plate (SM, Co-spot, Reaction) take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_uv Visualize under UV Light develop_tlc->visualize_uv analyze_spots Analyze Spots visualize_uv->analyze_spots reaction_complete Reaction Complete? analyze_spots->reaction_complete Clear Spots troubleshoot Troubleshoot TLC analyze_spots->troubleshoot Unclear Spots (Streaking, etc.) continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Work-up reaction_complete->workup Yes continue_reaction->take_aliquot end End workup->end troubleshoot->spot_tlc

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Managing exothermic reactions in 4-Chloropyridine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Chloropyridine-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions can lead to reduced yield, impurity formation, and significant safety hazards. This guide provides a systematic approach to troubleshooting and managing temperature excursions during the synthesis of this compound.

Immediate Steps for a Temperature Excursion

If you observe a rapid, unexpected increase in reaction temperature, follow these immediate steps:

  • Enhance Cooling: Immediately increase the efficiency of your cooling system. If using an ice bath, add more ice and salt. If using a cryostat, lower the set temperature.

  • Halt Reagent Addition: Stop the addition of any reagents to the reaction mixture.

  • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling medium.

  • Dilute the Reaction (if safe): If you have a pre-chilled, inert solvent readily available, careful and slow addition can help to absorb heat. Caution: Only do this if you are certain the solvent will not react exothermically with the reaction components.

  • Prepare for Quenching: Have a suitable quenching agent ready. The choice of quencher will depend on the specific reaction step.

A visual workflow for these immediate actions is provided below.

Immediate Response to a Temperature Excursion A Temperature Excursion Detected B Enhance Cooling A->B C Halt Reagent Addition A->C D Increase Stirring Rate A->D E Dilute with Pre-Chilled Solvent (if safe) A->E F Prepare Quenching Agent A->F G Monitor Temperature Closely B->G C->G D->G E->G F->G H Temperature Stabilized G->H I Temperature Continues to Rise G->I J Initiate Emergency Quench I->J

Caption: Immediate response workflow for a temperature excursion.
Post-Excursion Analysis and Prevention

After stabilizing the reaction, it is crucial to investigate the root cause to prevent future incidents.

Potential Cause Corrective and Preventative Actions
Reagent Addition Rate Too High - Use a syringe pump or a dropping funnel for controlled, slow addition of reagents. - Monitor the internal temperature closely during addition.
Inadequate Cooling - Ensure the cooling bath has sufficient capacity for the scale of the reaction. - Use a larger cooling bath or a more efficient cooling system (e.g., cryostat). - Ensure good thermal contact between the reaction vessel and the cooling medium.
Poor Mixing - Use an appropriately sized stir bar or an overhead stirrer for viscous mixtures. - Ensure the stirring speed is sufficient to maintain a homogeneous mixture.
Incorrect Reagent Concentration - Double-check all calculations and ensure reagents are at the correct concentration. - Consider running the reaction at a lower concentration to better manage heat dissipation.
Unexpected Reactivity - Conduct a thorough literature search and risk assessment before performing the reaction. - Consider running a small-scale trial to assess the exothermicity before scaling up.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound exothermic?

A1: The synthesis of this compound involves several steps, some of which are inherently exothermic. The chlorination of the pyridine ring is a known exothermic process. The reaction of atomic chlorine with pyridine in the gas phase has been shown to have a standard enthalpy of reaction (ΔrH°298) of -47.2 ± 2.8 kJ mol-1[1][2][3]. While this is a gas-phase value, it indicates the potential for significant heat release during the chlorination step in the liquid phase as well. The subsequent cyanation step can also contribute to the overall exothermicity of the synthesis.

Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?

A2: The primary risks include:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to boiling of the solvent, vessel over-pressurization, and potentially an explosion[4].

  • Product Degradation and Impurity Formation: High temperatures can lead to the decomposition of the desired product and the formation of unwanted side products, reducing the yield and purity.

  • Safety Hazards: The release of toxic or flammable materials due to boiling or vessel failure poses a significant risk to personnel.

Q3: How can I proactively manage the exotherm during the synthesis?

A3: Proactive management is key to a safe and successful synthesis. Consider the following strategies:

  • Slow Reagent Addition: Add reactive reagents, such as the chlorinating agent, slowly and in a controlled manner using a syringe pump or dropping funnel.

  • Effective Cooling: Use a cooling bath with a temperature well below the desired reaction temperature to provide a sufficient driving force for heat removal.

  • Adequate Dilution: Running the reaction in a sufficient volume of an appropriate solvent can help to absorb and dissipate the heat generated.

  • Continuous Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.

  • Flow Chemistry: For larger scale synthesis, consider using a continuous flow reactor, which offers superior heat transfer and temperature control[5][6].

The logical relationship between these preventative measures is illustrated in the diagram below.

Proactive Exotherm Management Strategies A Safe & Successful Synthesis B Proactive Exotherm Management C Slow Reagent Addition B->C D Effective Cooling B->D E Adequate Dilution B->E F Continuous Monitoring B->F G Consider Flow Chemistry B->G C->A D->A E->A F->A G->A

Caption: Key strategies for proactive exotherm management.

Q4: What quantitative data should I be aware of?

Parameter Value Significance
Enthalpy of Reaction (Chlorine + Pyridine, gas phase) -47.2 ± 2.8 kJ mol-1[1][2][3]Indicates a significant exothermic potential for the chlorination step.
Typical Operating Temperatures -5°C to room temperatureMany protocols for similar reactions recommend low temperatures to manage the exotherm.

Experimental Protocols

The following is a generalized experimental protocol with an emphasis on managing the exothermic nature of the reaction. Note: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any experiment.

Synthesis of this compound from 4-Hydroxypyridine

This two-step process involves the chlorination of 4-hydroxypyridine followed by cyanation. The chlorination step is particularly exothermic and requires careful control.

Step 1: Chlorination of 4-Hydroxypyridine

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel, and a nitrogen inlet.

  • Cooling: Place the flask in a cooling bath (e.g., ice-salt or a cryostat) and cool the solvent (e.g., acetonitrile) to -10°C.

  • Reagent Addition: Dissolve 4-hydroxypyridine in the cooled solvent. Slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise via the dropping funnel over a period of 1-2 hours.

  • Temperature Control: Maintain the internal reaction temperature below -5°C throughout the addition. If the temperature begins to rise, slow down or temporarily stop the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Cyanation of 4-Chloropyridine

  • Reagent Preparation: Dissolve the crude 4-chloropyridine in a suitable solvent (e.g., DMF or DMSO).

  • Cyanide Addition: Add a cyanide source (e.g., sodium cyanide or zinc cyanide) portion-wise to the solution at room temperature. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous workup. The crude product can be purified by column chromatography or recrystallization.

A workflow for this experimental protocol is visualized below.

Experimental Workflow for this compound Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation A Cool Solvent to -10°C B Dissolve 4-Hydroxypyridine A->B C Slowly Add Chlorinating Agent B->C D Maintain Temp < -5°C C->D E Warm to RT & Stir D->E F Quench & Workup E->F G Dissolve 4-Chloropyridine F->G H Add Cyanide Source G->H I Heat Reaction H->I J Cool & Workup I->J K Purify Product J->K

Caption: A two-step experimental workflow for the synthesis.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst system for cross-coupling reactions with 4-chloropyridine-2-carbonitrile.

Frequently Asked questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges in cross-coupling reactions due to a combination of electronic and steric factors. The chlorine atom at the 4-position is less reactive than a bromine or iodine atom due to the stronger C-Cl bond, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the presence of the electron-withdrawing nitrile group at the 2-position further deactivates the pyridine ring towards oxidative addition. The nitrogen atom in the pyridine ring can also coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most critical parameters to consider when selecting a catalyst system for this substrate?

A2: The most critical parameters for successful cross-coupling with this compound are the choice of the palladium or nickel catalyst, the nature of the ligand, the base, and the solvent. For a less reactive substrate like this, a highly active catalyst system is generally required. This often involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the challenging oxidative addition step and stabilize the active catalytic species.[2]

Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?

A3: The most common and versatile cross-coupling reactions for functionalizing this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4][5]

Each of these reactions requires careful optimization of the catalyst system and reaction conditions for optimal results with this compound.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The C-Cl bond in this compound is strong and requires a highly active catalyst for cleavage.

    • Solution: Switch to a more active catalyst system. For Suzuki and Buchwald-Hartwig reactions, consider using palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1][6] N-heterocyclic carbene (NHC) ligands can also be highly effective. For Sonogashira couplings, a combination of a palladium source and a copper(I) co-catalyst is often necessary.[4][5]

  • Ineffective Base: The choice of base is crucial for the efficiency of the catalytic cycle.

    • Solution: For Suzuki couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7] For Sonogashira reactions, an amine base such as triethylamine or diisopropylamine is commonly used.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: Aprotic polar solvents like dioxane, toluene, or THF are often good choices.[1] For Suzuki reactions, the addition of water can be beneficial. Ensure all solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.

  • Low Reaction Temperature: The activation of the C-Cl bond may require elevated temperatures.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be a valuable tool to accelerate the reaction.

Issue 2: Formation of Significant Side Products

Possible Side Reactions & Mitigation Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki and Sonogashira reactions.

    • Solution: This is often caused by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Hydrodehalogenation (Replacement of -Cl with -H):

    • Solution: This side reaction can be promoted by certain ligands and bases. Screening different ligands and ensuring the use of a high-purity, anhydrous base can help to minimize this pathway. In Buchwald-Hartwig aminations, using a slight excess of the amine can also favor the desired C-N coupling.[1]

  • Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid.

    • Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol esters) instead of boronic acids can improve stability.

Data Presentation: Catalyst Systems for Cross-Coupling of Chloropyridines

The following tables provide a summary of catalyst systems that have been successfully employed for the cross-coupling of various chloropyridines. While specific data for this compound is limited in the literature, these conditions serve as an excellent starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10075-95[8]
Pd₂(dba)₃XPhosK₃PO₄Toluene11080-98[1]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10060-85[2]
NiCl₂(dme)IPrK₃PO₄Dioxane8070-90[9]

Table 2: Buchwald-Hartwig Amination of Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃RuPhosNaOtBuToluene10085-99[1][6]
Pd(OAc)₂BrettPhosLHMDSTHF8080-95[7]
Pd(OAc)₂XantphosCs₂CO₃Dioxane11070-90[1]
NiCl₂(dme)BINAPNaOtBuToluene10065-85[10]

Table 3: Sonogashira Coupling of Chloro/Bromopyridines

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF80-10070-95[4][5]
Pd(OAc)₂CuIP(t-Bu)₃DIPAToluene8075-90[11]
PdCl₂(dppf)CuI-Et₃NTHF6560-85[5]
NiCl₂(PPh₃)₂CuIPPh₃K₂CO₃Acetonitrile8060-80[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the Schlenk tube via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent and Solvent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), the degassed solvent (e.g., DMF or THF), and the amine base (e.g., Et₃N or DIPA, 2-3 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_coupling Select Coupling Type cluster_catalyst Catalyst System Selection cluster_optimization Optimization & Troubleshooting cluster_end Outcome Start This compound Coupling_Type Choose Coupling Reaction Start->Coupling_Type Catalyst_Choice Select Catalyst & Ligand Coupling_Type->Catalyst_Choice e.g., Suzuki Coupling_Type->Catalyst_Choice e.g., Buchwald-Hartwig Coupling_Type->Catalyst_Choice e.g., Sonogashira Base_Solvent Select Base & Solvent Catalyst_Choice->Base_Solvent Optimization Reaction Optimization (Temp, Time, Concentration) Base_Solvent->Optimization Troubleshooting Troubleshooting (Low Yield, Side Products) Optimization->Troubleshooting Issues Product Desired Product Optimization->Product Success Troubleshooting->Catalyst_Choice Re-evaluate System

Caption: A general workflow for catalyst selection and optimization.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product 4-R'-Py-2-CN RedElim->Product ArCl 4-Cl-Py-2-CN ArCl->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Decision_Tree Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active Enough? Start->Check_Catalyst Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Upgrade_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, RuPhos) or NHC Ligand Check_Catalyst->Upgrade_Catalyst No Check_Conditions Are the Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Screen_Bases Screen Stronger Bases (e.g., K₃PO₄, NaOtBu) Check_Base->Screen_Bases No Check_Purity Are Reagents/Solvents Pure and Degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase Temperature and/or Reaction Time Check_Conditions->Optimize_Conditions No Purify_Reagents Use Anhydrous, Degassed Solvents and High-Purity Reagents Check_Purity->Purify_Reagents No

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

Comparative NMR Analysis: 4-Chloropyridine-2-carbonitrile and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloropyridine-2-carbonitrile and two structurally related alternatives: 2-chloropyridine and 4-chloropyridine. Due to the limited availability of public experimental spectra for this compound, this document utilizes predicted NMR data for the primary compound, offering a valuable reference for researchers engaged in the synthesis and characterization of novel pyridine derivatives. The experimental data for the alternative compounds are provided for robust comparison.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted) and its alternatives (experimental). All chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundH-3H-5H-6Solvent
This compound (Predicted) 7.85 (d)7.65 (dd)8.70 (d)CDCl₃
2-Chloropyridine (Experimental) [1]7.32 (d)7.64 (t)8.39 (d)CDCl₃
4-Chloropyridine (Experimental) [2]7.25 (d)7.25 (d)8.45 (d)CDCl₃

predicted data from NMRDB.org

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC-2C-3C-4C-5C-6CNSolvent
This compound (Predicted) 135.0128.0145.0125.0152.0117.0CDCl₃
2-Chloropyridine (Experimental) [3]152.1124.4139.2122.9149.8-CDCl₃
4-Chloropyridine (Experimental) 150.5124.2144.5124.2150.5-CDCl₃

predicted data from NMRDB.org

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyridine derivatives is outlined below.

I. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

II. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

  • Tuning and Shimming: The spectrometer's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are usually sufficient for good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the logical workflow of an NMR analysis for structural elucidation.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Purified Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C FID_1H 1H FID Acquire_1H->FID_1H FID_13C 13C FID Acquire_13C->FID_13C FT_1H Fourier Transform FID_1H->FT_1H FT_13C Fourier Transform FID_13C->FT_13C Processed_1H Processed 1H Spectrum FT_1H->Processed_1H Processed_13C Processed 13C Spectrum FT_13C->Processed_13C Analysis Analyze Chemical Shifts, Coupling Constants, Integration Processed_1H->Analysis Processed_13C->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: Logical workflow for NMR analysis from sample preparation to structural elucidation.

References

A Comparative Reactivity Analysis of 4-Chloropyridine-2-carbonitrile in Heterocyclic Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Chloropyridine-2-carbonitrile with other halopyridines, focusing on two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The information is supported by established reactivity principles and illustrative experimental data to inform substrate selection and reaction optimization in pharmaceutical and materials science research.

Theoretical Background: Reactivity of Halopyridines

The reactivity of halopyridines is primarily governed by the electronic nature of the pyridine ring, the position of the halogen, the nature of the halogen itself, and the presence of other substituents.

1.1 Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1] This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen atom, providing stabilization.[2] The presence of additional electron-withdrawing groups (EWGs), such as a nitrile (-CN) group, further activates the ring towards SNAr. In the case of this compound, the potent electron-withdrawing nitrile group at the C2 position significantly enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic attack.[3][4] The general mechanism involves a two-step addition-elimination process.[5]

1.2 Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[6][7] The reactivity of the halo-heterocycle in these reactions is primarily dictated by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[6] The energy required to cleave this bond is critical, with weaker bonds leading to faster reactions. The established trend for C-X bond dissociation energies results in a general reactivity order of I > Br > Cl >> F.[8] Consequently, chloropyridines are typically less reactive than their bromo and iodo counterparts, often requiring more active catalysts, specialized ligands, and higher reaction temperatures to achieve efficient coupling.[6][9]

Comparative Reactivity Data

The following tables summarize expected reactivity trends and yields based on published data for analogous systems. Direct side-by-side comparative data under identical conditions is often unavailable; therefore, these tables serve as a guideline for relative performance.

Table 1: Nucleophilic Aromatic Substitution with Secondary Amines

SubstrateNucleophileConditionsTime (h)Yield (%)Citation
This compound MorpholineEtOH, 80 °C1>95 (Est.)[3][4]
4-ChloropyridineMorpholineEtOH, 120 °C12~70-80[10]
2-ChloropyridinePyrrolidineDMF, 23 °C24No Reaction[11]
3-ChloropyridineMorpholineHigh Temp24Low/No Reaction[1][2]
4-Fluoropyridine-2-carbonitrileMorpholineEtOH, 60 °C1>95 (Est.)[3][4]

Estimated yields are based on the high activation provided by the ortho-cyano group, as observed in related pyridinium systems where cyano-substituted substrates are ~50-fold more reactive.[3][4]

Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

SubstrateCatalyst SystemConditionsTime (h)Yield (%)Citation
This compound Pd₂(dba)₃ / P(t-Bu)₃THF, KF, 50 °C12~70-80 (Est.)[12]
4-Bromopyridine-2-carbonitrilePd(PPh₃)₄Toluene, Na₂CO₃, 100 °C2>90[6][13]
4-Iodopyridine-2-carbonitrilePd(PPh₃)₄Toluene, Na₂CO₃, 80 °C1>95[8]
2,3,5-TrichloropyridinePd(OAc)₂ (ligand-free)H₂O/Toluene, K₂CO₃, 100 °C492 (at C2)[14]

Estimated yield for this compound is based on protocols developed for other solid-supported chloropyrimidines, which require robust catalyst systems.[12] The general reactivity trend for halogens is I > Br > Cl.[8]

Table 3: Buchwald-Hartwig Amination with Aniline

SubstrateCatalyst SystemConditionsTime (h)Yield (%)Citation
This compound Pd(OAc)₂ / XPhosToluene, NaOtBu, 110 °C16~80-90 (Est.)[9][15]
4-BromopyridinePd₂(dba)₃ / BINAPToluene, NaOtBu, 80 °C4>90[7]
2-ChloropyridinePd₂(dba)₃ / RuPhosDioxane, K₃PO₄, 110 °C24~60-70[9]

Estimated yield is based on the use of modern, sterically hindered biarylphosphine ligands (like XPhos) which are essential for activating the strong C-Cl bond.[9]

Experimental Protocols

3.1 General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction of this compound with an amine nucleophile.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, DIPEA, 1.5-2.0 equiv.) if the nucleophile is an amine salt.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-4 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

3.2 General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted for a challenging chloro-heteroaryl substrate.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%), and a base (e.g., spray-dried KF or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add dry, degassed solvent (e.g., THF, Toluene, or 1,4-Dioxane).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 50-100 °C) and stir vigorously overnight (12-24 hours).[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and perform a standard aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography.[16]

3.3 General Protocol for Buchwald-Hartwig Amination

This protocol employs a modern catalyst system effective for aryl chlorides.

  • Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[9]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.), followed by dry, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction Execution: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) for 16-24 hours.[9]

  • Monitoring: Monitor the consumption of starting material by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

SNAr_Reactivity cluster_factors Factors Influencing SNAr Reactivity cluster_outcome Reactivity Outcome EWG Electron-Withdrawing Groups (e.g., -CN, -NO2) Reactivity Enhanced Reactivity of This compound EWG->Reactivity Halogen Leaving Group Ability (F > Cl > Br > I) Halogen->Reactivity Position Halogen Position (4- > 2- >> 3-) Position->Reactivity Ring Pyridine Ring (Electron Deficient) Ring->Reactivity

Caption: Factors enhancing SNAr reactivity.

Suzuki_Cycle center Pd(0)L2 ArPdX L2Pd(II)(R)(X) center->ArPdX 1 OA Oxidative Addition T Transmetalation ArPdAr L2Pd(II)(R)(R') RE Reductive Elimination Product R-R' ArX R-X (Halopyridine) ArPdX->ArPdAr 2 Boronic R'-B(OR)2 Base Base ArPdAr->center 3

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Combine Reagents (Halopyridine, Partner, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere setup->inert react Heat and Stir (Monitor by TLC/LC-MS) inert->react workup Cool and Perform Aqueous Work-up react->workup purify Purify via Chromatography workup->purify char Characterize Product (NMR, MS) purify->char end End char->end

Caption: General workflow for cross-coupling experiments.

References

Navigating the Vibrational Landscape: An FT-IR Interpretation Guide to 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid and reliable tool for identifying functional groups, offering a molecular fingerprint that aids in confirming chemical structures. This guide provides a comparative analysis of the FT-IR spectrum of 4-Chloropyridine-2-carbonitrile, a key intermediate in various synthetic pathways, against related pyridine derivatives. By presenting experimental data and a systematic interpretation workflow, this document aims to facilitate accurate and efficient spectral analysis.

The structural integrity of synthesized molecules is a cornerstone of chemical and pharmaceutical research. This compound, with its distinct arrangement of a chloro-substituted pyridine ring and a nitrile group, presents a unique vibrational spectrum. Understanding the characteristic absorption bands of this compound, and how they compare to simpler, related structures, is crucial for its unambiguous identification.

Comparative FT-IR Spectral Data

To contextualize the FT-IR spectrum of this compound, a comparison with its constituent structural motifs, represented by 4-Chloropyridine and 2-Cyanopyridine, is highly instructive. The following table summarizes the key experimental and predicted vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentThis compound (Predicted)4-Chloropyridine (Experimental)2-Cyanopyridine (Experimental)
~3100 - 3000MediumAromatic C-H Stretch
~2230Strong, SharpC≡N Stretch
~1600 - 1550Medium-StrongAromatic C=C and C=N Ring Stretch
~1470 - 1400MediumAromatic C=C and C=N Ring Stretch
~1100 - 1000Medium-StrongC-Cl Stretch
~850 - 750StrongC-H Out-of-plane Bending

The nitrile (C≡N) stretching vibration is a particularly strong and sharp absorption, typically appearing in the 2260-2220 cm⁻¹ region, making it a key diagnostic peak.[1] For aromatic nitriles, this peak is often observed at a slightly lower wavenumber due to conjugation. The presence of the pyridine ring is confirmed by multiple bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations, as well as aromatic C-H stretching above 3000 cm⁻¹. The carbon-chlorine (C-Cl) bond typically exhibits a strong absorption in the fingerprint region, between 800 and 600 cm⁻¹, though its position can be influenced by the aromatic system.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • The solid sample of interest (e.g., this compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with an appropriate solvent and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as baseline correction or ATR correction, if the software allows.

  • Cleaning:

    • Retract the press and carefully remove the sample from the crystal surface with a clean spatula.

    • Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe to remove any residual sample.

Logical Workflow for FT-IR Spectrum Interpretation

The process of interpreting an FT-IR spectrum to confirm a chemical structure follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.

FTIR_Interpretation_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample Prep Prepare Sample (e.g., ATR, KBr) Sample->Prep Acquire Acquire FT-IR Spectrum Prep->Acquire Identify_Functional Identify Key Functional Group Frequencies (e.g., C≡N, C-H aromatic, C=C, C=N) Acquire->Identify_Functional Compare_Fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) Identify_Functional->Compare_Fingerprint Compare_Alternatives Compare with Spectra of Alternative/Related Compounds Compare_Fingerprint->Compare_Alternatives Compare_Database Compare with Spectral Databases Compare_Fingerprint->Compare_Database Structure_Confirmation Confirm or Refute Proposed Structure Compare_Alternatives->Structure_Confirmation Compare_Database->Structure_Confirmation

Caption: A flowchart illustrating the systematic workflow for FT-IR spectrum interpretation.

References

Mass Spectrometry Analysis of 4-Chloropyridine-2-carbonitrile and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of 4-Chloropyridine-2-carbonitrile and its common derivatives. It includes detailed experimental protocols, comparative data on fragmentation patterns, and visual representations of fragmentation pathways and experimental workflows to aid in the structural elucidation and analytical method development for this class of compounds.

Predicted Mass Spectrum and Fragmentation Analysis of this compound

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation patterns resulting from the presence of the chloro and cyano functionalities on the pyridine ring. The following table summarizes the predicted key ions and their corresponding fragments under typical electron ionization (EI) conditions.

m/z (Mass-to-Charge Ratio) Predicted Ion/Fragment Proposed Structure / Neutral Loss
138/140[M]•+Molecular Ion (C₆H₃ClN₂)•+
103[M-Cl]•+Loss of a chlorine radical (•Cl)
111/113[M-HCN]•+Loss of hydrogen cyanide (HCN)
76[C₅H₂N]•+Subsequent fragmentation

Comparative Fragmentation Analysis of this compound Derivatives

The fragmentation patterns of this compound derivatives are significantly influenced by the nature and position of the substituent group. This section compares the mass spectrometric behavior of amino and methoxy derivatives.

Amino-substituted this compound

The presence of an amino group, a strong electron-donating group, can significantly alter the fragmentation pathway.

Derivative Key Fragments (m/z) Interpretation
Amino-4-Chloropyridine-2-carbonitrile[M]+•, [M-HCN]+•, [M-Cl]+•, [M-NH₂]+•The amino group can influence the stability of the pyridine ring, potentially leading to different ring cleavage pathways.
Methoxy-substituted this compound

A methoxy group, another electron-donating group, also modifies the fragmentation, often leading to the loss of a methyl radical or formaldehyde.

Derivative Key Fragments (m/z) Interpretation
Methoxy-4-Chloropyridine-2-carbonitrile[M]+•, [M-CH₃]+, [M-CH₂O]+•, [M-Cl]+•The loss of a methyl radical is a characteristic fragmentation for methoxy-substituted aromatic compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile pyridine derivatives.[1]

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to achieve a final concentration within the linear range of the instrument.

  • For complex matrices, consider solid-phase microextraction (SPME) for sample cleanup and pre-concentration.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.[2]

  • Injection Volume: 1 µL (splitless mode).[2]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is preferred for the analysis of less volatile or thermally labile pyridine derivatives.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

Visualizations

Fragmentation_Pathway M This compound (m/z 138/140) F1 [M-Cl]+• (m/z 103) M->F1 - Cl• F2 [M-HCN]+• (m/z 111/113) M->F2 - HCN F3 [C₅H₂N]+• (m/z 76) F2->F3 - Cl• Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Serial Dilution dissolve->dilute injection Injection (GC or LC) dilute->injection ionization Ionization (EI or ESI) injection->ionization detection Mass Detection ionization->detection spectra Obtain Mass Spectra detection->spectra fragmentation Analyze Fragmentation spectra->fragmentation

References

Purity Assessment of 4-Chloropyridine-2-carbonitrile: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust and reproducible research, particularly in the realms of pharmaceutical and agrochemical development. 4-Chloropyridine-2-carbonitrile is a key building block in the synthesis of numerous target molecules, making the accurate assessment of its purity a critical step to ensure the quality and safety of the final products.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Introduction to this compound and its Potential Impurities

This compound, also known as 4-Chloro-2-cyanopyridine, is a solid, off-white powder at room temperature with a molecular weight of 138.55 g/mol .[2][3] Its synthesis can proceed through various routes, each with the potential to introduce specific process-related impurities. Understanding these potential impurities is crucial for developing a selective analytical method capable of resolving the main component from any contaminants.

Common Synthesis Routes and Potential Impurities:

  • From 4-Chloro-2-methylpyridine: Oxidation of the methyl group to a carboxylic acid, followed by amidation and dehydration to the nitrile.[3]

    • Potential Impurities: Unreacted 4-chloro-2-methylpyridine, 4-chloropyridine-2-carboxylic acid (intermediate), and 4-chloropyridine-2-carboxamide (intermediate).

  • From 4-Chloropyridine N-oxide: Cyanation using reagents like trimethylsilyl cyanide.[4]

    • Potential Impurities: Residual 4-chloropyridine N-oxide and potential side-products from the cyanation reaction.

  • Positional Isomers: During the synthesis of the pyridine ring, positional isomers such as 6-Chloropyridine-2-carbonitrile could be formed.[5][6]

A robust analytical method must be able to separate this compound from these and other potential degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of a broad range of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and applicability to non-volatile compounds.[7] For this compound and its potential impurities, which possess varying polarities, RP-HPLC is a highly suitable method.

Proposed HPLC Method

Based on methods for structurally similar compounds, a robust RP-HPLC method for this compound is proposed below.[5][8]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Experimental Protocol: HPLC Purity Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Preparation: Prepare a reference standard solution of this compound of known purity at a concentration of approximately 0.1 mg/mL in the sample solvent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the sample solvent to achieve a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the blank (sample solvent), the reference standard solution, and the sample solution into the chromatograph.

  • Data Processing: Determine the area of each peak in the chromatogram of the sample solution. Calculate the percentage purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography (GC) as an Alternative Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[9] Given that this compound has a boiling point of approximately 231.6 °C, GC can be considered a viable alternative for its purity assessment.[2]

Proposed GC Method

A potential GC method for the analysis of this compound is outlined below.

Table 2: Proposed GC Method Parameters

ParameterRecommended Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 250 °C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Sample Preparation Dissolve 1 mg/mL in a suitable solvent such as Dichloromethane or Acetone.
Experimental Protocol: GC Purity Determination
  • System Preparation: Condition the GC column according to the manufacturer's instructions to ensure a stable baseline.

  • Standard Preparation: Prepare a reference standard solution of this compound of known purity at a concentration of approximately 0.1 mg/mL in the chosen solvent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the blank (solvent), the reference standard solution, and the sample solution into the gas chromatograph.

  • Data Processing: Similar to the HPLC method, calculate the percentage purity using the area normalization method.

Comparison of HPLC and GC for Purity Assessment

The choice between HPLC and GC depends on several factors, including the nature of the impurities, available instrumentation, and the specific requirements of the analysis.[10][11]

Table 3: Comparison of HPLC and GC for this compound Analysis

FeatureHPLCGC
Applicability Suitable for a wide range of polar and non-polar impurities, including non-volatile ones.Best for volatile and thermally stable impurities. May not be suitable for thermally labile impurities.
Resolution Excellent resolution for a wide range of compounds.Typically offers higher resolution for volatile compounds, leading to sharper peaks.[9]
Sensitivity High sensitivity with UV detection. Can be coupled with Mass Spectrometry (MS) for even higher sensitivity and specificity.Very high sensitivity with FID. GC-MS provides excellent identification capabilities.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for less volatile or polar impurities to improve peak shape and thermal stability.[12]
Analysis Time Can be longer due to the gradient elution and re-equilibration times.Often faster analysis times, especially for simple mixtures.[10]

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample (1 mg/mL) filter Filter through 0.45 µm filter prep_sample->filter prep_std Prepare Reference Standard (0.1 mg/mL) hplc_system Equilibrate HPLC System filter->hplc_system inject Inject Blank, Standard, & Sample hplc_system->inject chromatogram Acquire Chromatogram inject->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC Experimental Workflow for Purity Assessment.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_sample_gc Weigh & Dissolve Sample (1 mg/mL in volatile solvent) gc_system Condition GC System prep_sample_gc->gc_system prep_std_gc Prepare Reference Standard (0.1 mg/mL) prep_std_gc->gc_system inject_gc Inject Blank, Standard, & Sample gc_system->inject_gc chromatogram_gc Acquire Chromatogram inject_gc->chromatogram_gc integrate_gc Integrate Peaks chromatogram_gc->integrate_gc calculate_gc Calculate % Purity (Area Normalization) integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: GC Experimental Workflow for Purity Assessment.

Conclusion

Both HPLC and GC are powerful techniques for the purity assessment of this compound. The choice of method will depend on the specific laboratory environment and the anticipated impurity profile.

  • HPLC is the recommended primary technique due to its versatility in handling a wider range of potential impurities, including non-volatile and thermally labile compounds, without the need for derivatization.

  • GC offers a faster alternative with high resolution for volatile impurities and can be particularly advantageous when coupled with a mass spectrometer for definitive impurity identification.

For comprehensive quality control, the use of a primary method like HPLC for routine purity testing, complemented by a secondary method like GC-MS for impurity identification and the analysis of volatile components, provides a robust analytical strategy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and implementing reliable purity assessment methods for this compound.

References

A Comparative Guide to Alternative Reagents for the Cyanation of 4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group into the pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The traditional reliance on highly toxic cyanide sources such as sodium and potassium cyanide has prompted the exploration of safer and more efficient alternatives. This guide provides an objective comparison of the performance of several key alternative reagents for the cyanation of 4-chloropyridine derivatives, supported by experimental data and detailed protocols.

Comparison of Alternative Cyanating Reagents

The following table summarizes the performance of various cyanating agents in the cyanation of 4-chloropyridine and related heteroaryl chlorides, highlighting the diversity of catalytic systems and reaction conditions.

Cyanating AgentCatalyst SystemSubstrateYield (%)Temperature (°C)Reaction Time (h)Key Features & Limitations
**Zinc Cyanide (Zn(CN)₂) **Pd₂(dba)₃ / dppf / Zn4-Chlorobenzonitrile9512018Effective for electron-deficient aryl chlorides. Requires a co-catalyst (Zn).
NiCl₂·6H₂O / dppf / ZnVarious heteroaryl chlorides70-988012Milder conditions than some Pd systems. DMAP additive is crucial for efficiency.[1]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) Pd(OAc)₂ / dppfVarious aryl bromides75-9812024Non-toxic and inexpensive cyanide source.[2] Biphasic systems can be employed.
Pd/CM-phosVarious aryl chloridesup to 967012-24Milder reaction temperature.[3] Good functional group tolerance.
Ligand-free Pd(OAc)₂ / K₂CO₃3-Chloropyridine8410012Ligand-free conditions offer simplicity and cost-effectiveness.[4]
Sodium Cyanide (NaCN) CuI / ligandVarious aryl bromides70-9511024Domino halide exchange-cyanation is possible. Requires a ligand for the copper catalyst.
Phase-Transfer Catalyst2,3-dichloro-5-trifluoromethylpyridine73-8490-10010-12Avoids heavy metal catalysts but can require activators like 4-DMAP.[5]
Organic Cyanide Sources Ni(MeCN)₆(BF₄)₂ / ligandVarious aryl halides59-9780-10024Acetonitrile as a non-toxic cyano source. Requires a specific nickel complex and reductant.[6]
4-Cyanopyridine N-oxideNi-catalyzedAryl halidesGoodMildInexpensive and non-toxic reagent.[7]

Experimental Protocols

Detailed methodologies for key cyanation reactions are provided below to facilitate replication and adaptation in a research setting.

Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is a general procedure for the palladium-catalyzed cyanation of aryl chlorides.

Materials:

  • 4-Chloropyridine derivative

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc dust (Zn)

  • Anhydrous, degassed solvent (e.g., DMF or DMAc)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloropyridine derivative (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), dppf (0.08 mmol), and zinc dust (0.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the corresponding 4-cyanopyridine derivative.

Nickel-Catalyzed Cyanation with Zinc Cyanide

This protocol describes a milder, nickel-catalyzed approach for the cyanation of heteroaryl chlorides.[1]

Materials:

  • 4-Chloropyridine derivative

  • Zinc cyanide (Zn(CN)₂)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (Zn)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add the 4-chloropyridine derivative (0.5 mmol), Zn(CN)₂ (0.3 mmol), NiCl₂·6H₂O (0.025 mmol), dppf (0.03 mmol), Zn powder (0.5 mmol), and DMAP (0.75 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous DMF (2 mL) to the tube.

  • Seal the tube and remove it from the glovebox. Heat the reaction mixture at 80 °C for 12 hours.

  • After cooling, quench the reaction with aqueous ammonia and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 4-cyanopyridine product.

Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This method utilizes a non-toxic and inexpensive cyanide source.[2][3]

Materials:

  • 4-Chloropyridine derivative

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand (e.g., CM-phos)

  • Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc)

  • Solvent mixture (e.g., NMP, or dioxane/water, or MeCN/water)

Procedure:

  • To a reaction vessel, add the 4-chloropyridine derivative (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.2-0.5 mmol), Pd(OAc)₂ (0.01-0.05 mmol), the phosphine ligand (0.02-0.1 mmol), and the base (2.0 mmol).

  • Add the solvent or solvent mixture (5 mL).

  • Degas the mixture and then heat under an inert atmosphere at 70-140 °C for 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the crude product by chromatography to obtain the 4-cyanopyridine derivative.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the primary alternative cyanation methods.

Palladium_ZnCN2_Cyanation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-CN Ar-CN Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(CN)L2 Transmetalation Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-Pd(II)(CN)L2->Ar-CN Zn(CN)2 Zn(CN)2 Zn(CN)2->Ar-Pd(II)(CN)L2 Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)(Cl)L2

Figure 1: Palladium-catalyzed cyanation with Zn(CN)₂.

Palladium_K4FeCN6_Cyanation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition Ar-CN Ar-CN Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(Cl)L2->Ar-Pd(II)(CN)L2 Transmetalation Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination Ar-Pd(II)(CN)L2->Ar-CN K4[Fe(CN)6] K4[Fe(CN)6] K4[Fe(CN)6]->Ar-Pd(II)(CN)L2 Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)(Cl)L2

Figure 2: Palladium-catalyzed cyanation with K₄[Fe(CN)₆].

Nickel_ZnCN2_Cyanation Ni(0)L2 Ni(0)L2 Ar-Ni(II)(Cl)L2 Ar-Ni(II)(Cl)L2 Ni(0)L2->Ar-Ni(II)(Cl)L2 Oxidative Addition Ar-CN Ar-CN Ar-Ni(II)(CN)L2 Ar-Ni(II)(CN)L2 Ar-Ni(II)(Cl)L2->Ar-Ni(II)(CN)L2 Transmetalation Ar-Ni(II)(CN)L2->Ni(0)L2 Reductive Elimination Ar-Ni(II)(CN)L2->Ar-CN Zn(CN)2 Zn(CN)2 Zn(CN)2->Ar-Ni(II)(CN)L2 Ar-Cl Ar-Cl Ar-Cl->Ar-Ni(II)(Cl)L2 Ni(II) Precatalyst Ni(II) Precatalyst Ni(II) Precatalyst->Ni(0)L2 Reduction Zn (reductant) Zn (reductant) Zn (reductant)->Ni(0)L2

Figure 3: Nickel-catalyzed cyanation with Zn(CN)₂.

Copper_NaCN_Cyanation Cu(I)X Cu(I)X Ar-Cu(III)(X)(CN)L Ar-Cu(III)(X)(CN)L Cu(I)X->Ar-Cu(III)(X)(CN)L Oxidative Addition Ar-CN Ar-CN Ar-Cu(III)(X)(CN)L->Cu(I)X Reductive Elimination Ar-Cu(III)(X)(CN)L->Ar-CN NaCN NaCN NaCN->Ar-Cu(III)(X)(CN)L Ar-X Ar-X Ar-X->Ar-Cu(III)(X)(CN)L

Figure 4: Copper-catalyzed cyanation with NaCN.

Conclusion

The choice of a cyanating agent for the synthesis of 4-cyanopyridine derivatives depends on a balance of factors including safety, cost, reaction conditions, and functional group tolerance. While traditional cyanides offer high reactivity, the development of palladium- and nickel-catalyzed systems using zinc cyanide and potassium hexacyanoferrate(II) provides safer and often milder alternatives. Copper-catalyzed methods also present a viable, lower-cost option. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific synthetic needs, contributing to the development of safer and more efficient processes in pharmaceutical and chemical research.

References

Navigating the Catalytic Landscape for 4-Chloropyridine-2-carbonitrile Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyridine core is a cornerstone of modern medicinal chemistry. The versatile intermediate, 4-Chloropyridine-2-carbonitrile, offers a key scaffold for derivatization, primarily through palladium-catalyzed cross-coupling reactions. However, the inherent low reactivity of the C-Cl bond on the electron-deficient pyridine ring presents a significant synthetic challenge. The choice of catalyst system is therefore paramount to achieving high yields and selectivities.

This guide provides a comparative analysis of catalyst systems for three principal cross-coupling reactions involving this compound and related chloro-heteroaryl substrates: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling. We present a summary of catalyst performance, detailed experimental protocols derived from established methodologies, and visualizations of the catalytic cycles and experimental workflows.

Comparative Analysis of Catalyst Systems

The success of cross-coupling reactions with chloropyridines hinges on overcoming the difficult oxidative addition step, which is often the rate-limiting part of the catalytic cycle.[1] This requires catalyst systems, particularly ligands, that are both sterically bulky and highly electron-rich to promote the activation of the inert carbon-chlorine bond.

Reaction Type Catalyst System (Palladium Precursor + Ligand) Typical Base Key Performance Characteristics & Scope
Buchwald-Hartwig Amination Pd(OAc)₂ or Palladacycle Pre-catalysts (G3/G4) + Bulky Biaryl Phosphine Ligands (e.g., RuPhos, BrettPhos, DavePhos)NaOtBu, K₃PO₄, Cs₂CO₃High Efficiency for C-N Bond Formation: Essential for synthesizing aryl amines. Requires sterically hindered, electron-rich ligands to couple challenging chloropyridines.[1] Standard ligands like PPh₃ are often ineffective. Elevated temperatures (80-110 °C) are typically necessary.[1]
Suzuki-Miyaura Coupling Pd(PPh₃)₄ or PdCl₂(dppf) (Conventional)Na₂CO₃, K₂CO₃Versatile C-C Bond Formation: Standard catalysts often provide good yields for 4-bromo or 4-iodopyridines.[2] For 4-chloropyridines, more advanced systems are needed to achieve reasonable yields.
Suzuki-Miyaura Coupling Pd Pre-catalyst + Bulky Monophosphine Ligands (QPhos) or N-Heterocyclic Carbenes (NHCs) (IPr, SIPr) K₃PO₄, Na₂CO₃Enhanced Reactivity for C-Cl Bonds: These advanced ligands show superior performance for the coupling of less reactive aryl chlorides. Can be used to control regioselectivity in dichloropyridine substrates.[3]
Sonogashira Coupling Pd(PPh₃)₄ + CuI (co-catalyst) Et₃N, DiPEAFormation of C(sp²)-C(sp) Bonds: The classic system for coupling with terminal alkynes. A key drawback is the potential for alkyne homocoupling (Glaser coupling), promoted by the copper co-catalyst.[4][5]
Sonogashira Coupling Pd-based catalyst (e.g., PdCl₂(PPh₃)₂) (Copper-free)Piperidine, Et₃NAvoids Homocoupling Byproducts: Copper-free systems are developed to mitigate the formation of undesired alkyne dimers, leading to cleaner reactions and simpler purification.

Catalytic Cycles and Experimental Workflows

Visualizing the reaction mechanisms and experimental decision-making processes can aid in catalyst selection and troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-Cl) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Ligand Exchange (+ R2NH) Amide Complex Amide Complex Amine Coordination->Amide Complex Deprotonation (- Base-H+) Amide Complex->Pd(0)L2 Reductive Elimination (+ Ar-NR2) Ar-Cl This compound R2NH Amine Base Base

Buchwald-Hartwig Amination Catalytic Cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Inputs Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (+ Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (+ R-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Isomerization (optional) Product Complex->Pd(0)L2 Reductive Elimination (+ Ar-R) Ar-Cl This compound RB(OR)2 Boronic Acid/Ester Base Base

Suzuki-Miyaura Coupling Catalytic Cycle.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (+ Ar-Cl) Pd(II) Complex->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) Cu(I)X Cu(I)X Cu(I) Acetylide Cu(I) Acetylide Cu(I)X->Cu(I) Acetylide Deprotonation (+ R-C≡CH, Base) Cu(I) Acetylide->Pd(II) Complex Transmetalation Cu(I) Acetylide->Cu(I)X Transmetalation Ar-Cl This compound Alkyne Terminal Alkyne Base Base

Sonogashira Coupling Catalytic Cycle (with Copper Co-catalyst).

Catalyst_Selection_Workflow start Define Reaction: This compound + Coupling Partner reaction_type Select Coupling Type start->reaction_type buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald Amine suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki Boronic Acid sonogashira Sonogashira (C-C Coupling) reaction_type->sonogashira Alkyne catalyst_bw Use Bulky Biaryl Phosphine Ligand (e.g., RuPhos) + Pd(OAc)₂ or G3-Precatalyst + NaOtBu Base buchwald->catalyst_bw catalyst_suzuki Use NHC (e.g., IPr) or Bulky Monophosphine Ligand + Pd Pre-catalyst + Carbonate Base suzuki->catalyst_suzuki catalyst_sono Choose System sonogashira->catalyst_sono optimize Optimize: Temperature, Solvent, Loading catalyst_bw->optimize catalyst_suzuki->optimize sono_cu Classic: Pd(PPh₃)₄ / CuI Risk of homocoupling catalyst_sono->sono_cu Standard sono_cu_free Copper-Free: PdCl₂(PPh₃)₂ Cleaner reaction catalyst_sono->sono_cu_free High Purity Needed sono_cu->optimize sono_cu_free->optimize

Workflow for Catalyst System Selection.

Experimental Protocols

The following protocols are generalized procedures based on established methods for cross-coupling reactions of challenging chloro-heteroaryl substrates.[1][2][4] Researchers should perform stoichiometric optimization for their specific substrate and coupling partner.

Protocol 1: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 4-amino-pyridine-2-carbonitrile derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) or G3-Palladacycle (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Add this compound and the amine coupling partner to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 4-aryl-pyridine-2-carbonitrile derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • In an inert atmosphere glovebox or Schlenk line, combine this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄ in a reaction vessel.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vessel and heat to 80-100 °C, stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purify the residue via silica gel chromatography.

Protocol 3: Sonogashira Coupling of this compound

Objective: To synthesize a 4-alkynyl-pyridine-2-carbonitrile derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to 60 °C depending on alkyne reactivity).

  • Monitor the reaction for completion using TLC or GC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

References

A Comparative Guide to the X-ray Crystal Structure of 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the single-crystal X-ray structure of 4-Chloropyridine-2-carbonitrile with its structural isomer, 6-Chloropyridine-2-carbonitrile. For researchers, scientists, and professionals in drug development, understanding the solid-state structure of such intermediates is crucial for predicting their behavior in synthetic reactions and for the rational design of new molecular entities. This compound is a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds.[1]

Crystallographic Data Comparison

The crystallographic data reveals that while both isomers share the same chemical formula and crystallize in the same monoclinic P2₁/n space group, there are subtle but significant differences in their unit cell dimensions and, consequently, their crystal packing.[1]

ParameterThis compound6-Chloropyridine-2-carbonitrile
Chemical Formula C₆H₃ClN₂C₆H₃ClN₂
Molecular Weight 138.55 g/mol 138.55 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 3.8698 (3)7.5511 (5)
b (Å) 15.3439 (12)3.8011 (3)
c (Å) 10.1581 (8)21.0185 (15)
β (°) 96.685 (3)95.275 (3)
Volume (ų) 599.31 (8)600.31 (7)
Z 44
Temperature (K) 125125

Analysis of Intermolecular Interactions and Crystal Packing

The distinct placement of the chloro substituent in the two isomers leads to different intermolecular interactions, which in turn dictates their solid-state packing.[1][2] this compound molecules form one-dimensional chains through pairwise, centrosymmetric, head-to-head C—H⋯N interactions involving both the nitrile and pyridine nitrogen atoms.[1][2] These chains are then π-stacked in an offset face-to-face manner.[1]

In contrast, the molecules of 6-Chloropyridine-2-carbonitrile arrange themselves via head-to-tail C—H⋯N interactions, resulting in the formation of two-dimensional sheets.[2] This fundamental difference in packing, from 1D chains to 2D sheets, highlights the profound influence of substituent position on the supramolecular architecture.

Interaction TypeThis compound6-Chloropyridine-2-carbonitrile
C—H⋯N(nitrile) Distance (Å) C5—H5A⋯N2ⁱ = 3.425 (2)C4—H4A⋯N2ⁱⁱⁱ = 3.431 (2)
C—H⋯N(pyridine) Distance (Å) C6—H6A⋯N1ⁱⁱ = 3.456 (2)C5—H5A⋯N1ⁱᵛ = 3.424 (2)
π-Stacking Motif Offset face-to-faceOffset face-to-face
Packing Arrangement 1D chains2D sheets

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) -x+2, -y+1, -z+1; (iii) x+1/2, -y+1/2, z+1/2; (iv) x-1/2, -y+1/2, z-1/2

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the cyanation of a pyridine N-oxide precursor.[1][2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-Chloropyridine N-oxide (1 equivalent) and N,N-dimethylcarbamoyl chloride (1.5 equivalents) in acetonitrile.

  • Addition of Cyanating Agent: To this mixture, add trimethylcyanosilane (2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for approximately 18 hours.

  • Workup: After the reaction is complete, perform an extraction using ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer with magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield 4-chloro-2-cyanopyridine.[2]

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization from 95% ethanol.[1][2] This typically involves dissolving the purified compound in a minimum amount of hot solvent and allowing it to cool slowly to room temperature, followed by further cooling at lower temperatures if necessary.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a low temperature (e.g., 125 K) to minimize thermal vibrations.

  • The collected data is processed, and the crystal structure is solved and refined using appropriate software packages.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualization of Supramolecular Assembly

The following diagram illustrates the key head-to-head intermolecular interactions that lead to the formation of one-dimensional chains in the crystal structure of this compound.

Caption: Head-to-head C-H···N interactions forming 1D chains.

References

Comparative Biological Activities of Substituted Pyridine-2-Carbonitrile Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various analogs of pyridine-2-carbonitrile, a core scaffold in medicinal chemistry. The data presented is compiled from recent studies on anticancer and enzyme inhibitory activities of these compounds, offering insights into their therapeutic potential.

The pyridine-2-carbonitrile moiety is a key pharmacophore in the development of novel therapeutic agents. Modifications to this scaffold can significantly impact biological activity. This guide summarizes quantitative data on the activity of different analogs, details the experimental protocols used for their evaluation, and visualizes key concepts to aid in understanding their structure-activity relationships.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro biological activities of several series of pyridine-2-carbonitrile analogs against various cancer cell lines and enzymes. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%.

Table 1: Cytotoxic Activity of Cyanopyridone and Cyanopyridine Derivatives

CompoundRXHepG-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)PC3 IC50 (µM)
3a HO15.23 ± 0.7617.34 ± 0.8720.18 ± 1.0125.43 ± 1.27
3b 4-CH3O12.87 ± 0.6415.65 ± 0.7817.34 ± 0.8722.15 ± 1.11
3c 4-OCH3O10.19 ± 0.5113.48 ± 0.6715.89 ± 0.7919.87 ± 0.99
3d 4-ClO11.76 ± 0.5914.29 ± 0.7116.28 ± 0.8121.12 ± 1.06
4a HCl13.11 ± 0.6616.12 ± 0.8118.98 ± 0.9523.98 ± 1.20
4b 4-CH3Cl9.89 ± 0.4911.23 ± 0.5613.45 ± 0.6718.76 ± 0.94
4c 4-OCH3Cl8.12 ± 0.417.15 ± 0.359.87 ± 0.4910.11 ± 0.51
4d 4-ClCl9.01 ± 0.458.35 ± 0.4210.21 ± 0.5112.43 ± 0.62
5-FU (Ref.) --10.21 ± 0.528.01 ± 0.3912.45 ± 0.6314.56 ± 0.73

Data sourced from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[1]

Table 2: Pim-1 Kinase Inhibitory Activity

CompoundRXPim-1 IC50 (µM)
3a HO2.31 ± 0.11
3b 4-CH3O1.87 ± 0.09
3c 4-OCH3O0.98 ± 0.05
3d 4-ClO1.12 ± 0.06
4a HCl1.98 ± 0.10
4b 4-CH3Cl0.56 ± 0.03
4c 4-OCH3Cl0.56 ± 0.03
4d 4-ClCl0.65 ± 0.03
Quercetagetin (Ref.) --0.56 ± 0.03

Data sourced from a study on cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors.[1]

Table 3: PDE3A Inhibitory and Cytotoxic Activities of 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles

CompoundPDE3A IC50 (nM)HeLa IC50 (µM)MCF-7 IC50 (µM)
Ia 10.5 ± 2.165.4 ± 3.280.1 ± 4.5
Ib 3.76 ± 1.0334.3 ± 2.650.18 ± 1.11
Ic 8.9 ± 1.558.9 ± 2.975.6 ± 3.8

Data sourced from a study on pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.[2]

Table 4: Cytotoxic Activity of Non-fused Cyanopyridones and Fused Pyridopyrimidines

CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
5a 1.77 ± 0.102.71 ± 0.15
5e 1.39 ± 0.0810.70 ± 0.58
6b > 502.68 ± 0.14
7b 6.22 ± 0.3419.58 ± 1.06
7c 9.28 ± 0.505.04 ± 0.27
Taxol (Ref.) 8.48 ± 0.4614.60 ± 0.79

Data sourced from a study on cyanopyridones and pyrido[2,3-d]pyrimidines as anticancer agents.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7, PC3) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Pim-1 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of the Pim-1 kinase enzyme.

  • Reaction Mixture Preparation: The assay is performed in a final volume of 25 µL containing the Pim-1 enzyme, a specific substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Phosphodiesterase-3A (PDE3A) Inhibition Assay

This assay measures the inhibition of the PDE3A enzyme, which is involved in cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling.

  • Enzyme and Substrate Preparation: The reaction is initiated by adding the PDE3A enzyme to a solution containing the substrate (e.g., [3H]cAMP or [3H]cGMP) and the test compound.

  • Incubation and Termination: The mixture is incubated, and the reaction is terminated by adding a stop solution.

  • Separation and Quantification: The product of the enzymatic reaction (e.g., [3H]5'-AMP or [3H]5'-GMP) is separated from the unreacted substrate, and the radioactivity is measured using a scintillation counter.

  • IC50 Calculation: The IC50 values are calculated from the concentration-response curves.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of these compounds.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo Further Studies Cell_Lines Cancer Cell Lines (e.g., MCF-7, HepG2) Compound_Treatment Treatment with Pyridine-2-carbonitrile Analogs Cell_Lines->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Lead_Compound Lead Compound Identification IC50_Determination->Lead_Compound Animal_Models In Vivo Animal Models Lead_Compound->Animal_Models Toxicity_Studies Toxicity and Pharmacokinetic Studies Animal_Models->Toxicity_Studies Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials

Caption: Workflow for anticancer drug screening of pyridine-2-carbonitrile analogs.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell Pim1 Pim-1 Kinase Downstream Downstream Effectors Pim1->Downstream PDE3A PDE3A PDE3A->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyridine-2-carbonitrile Analog Inhibitor->Pim1 Inhibition Inhibitor->PDE3A Inhibition

Caption: Inhibition of signaling pathways by pyridine-2-carbonitrile analogs.

References

Cost-benefit analysis of different synthetic routes to 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Chloropyridine-2-carbonitrile is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this valuable compound, starting from either 4-Chloropyridine N-oxide or 4-Chloropyridine-2-carboxamide. The comparison is based on experimental data, cost of materials, and safety and environmental considerations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-Chloropyridine N-oxideRoute 2: From 4-Chloropyridine-2-carboxamide
Starting Material 4-Chloropyridine N-oxide4-Chloropyridine-2-carboxamide
Key Reagents Trimethylsilyl cyanide, N,N-dimethylcarbamoyl chlorideTriethylamine, Trifluoroacetic anhydride
Solvent AcetonitrileEthyl acetate
Reaction Time 18 hours1.25 hours
Reaction Temperature Room temperature-5°C to Room temperature
Reported Yield 99%[4][5]90%[4][5]
Purification Column chromatography[4][5]Extraction and concentration[4][5]
Estimated Material Cost HigherLower
Key Safety Concerns Use of highly toxic trimethylsilyl cyanide.Use of corrosive and hazardous trifluoroacetic anhydride.
Environmental Impact Generation of cyanide-containing waste.Generation of trifluoroacetic acid waste.

Visualizing the Synthetic Pathways

The following diagram illustrates the two synthetic routes for a clear visual comparison of the starting materials, reagents, and reaction conditions.

G cluster_0 Route 1 cluster_1 Route 2 A 4-Chloropyridine N-oxide B Trimethylsilyl cyanide, N,N-dimethylcarbamoyl chloride A->B Reagents C Acetonitrile, RT, 18h B->C Conditions D This compound (99% Yield) C->D Product E 4-Chloropyridine-2-carboxamide F Triethylamine, Trifluoroacetic anhydride E->F Reagents G Ethyl acetate, -5°C to RT, 1.25h F->G Conditions H This compound (90% Yield) G->H Product

Caption: Comparative diagram of two synthetic routes to this compound.

Cost-Benefit Analysis

A thorough evaluation of each synthetic route involves a detailed look at the cost of starting materials, the efficiency of the reaction, and the associated safety and environmental implications.

Route 1: From 4-Chloropyridine N-oxide

This route offers a near-quantitative yield of the desired product. However, the cost of the starting materials, particularly trimethylsilyl cyanide, is a significant factor to consider.

Experimental Protocol: To a solution of 4-Chloropyridine N-oxide (1 equivalent) in acetonitrile, N,N-dimethylcarbamoyl chloride (1.5 equivalents) is added. Trimethylsilyl cyanide (2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 18 hours. The product is isolated by extraction with ethyl acetate and purified by column chromatography.[4][5]

Cost Analysis: The primary cost drivers for this route are 4-Chloropyridine N-oxide and trimethylsilyl cyanide. The price of trimethylsilyl cyanide can be substantial, making this route potentially less economical for large-scale synthesis.

Safety and Environmental Considerations: Trimethylsilyl cyanide is highly toxic and is treated as an equivalent to hydrogen cyanide.[6] It is fatal if swallowed, inhaled, or in contact with skin.[7] The compound is also highly flammable and reacts with water to produce toxic hydrogen cyanide gas.[8] Therefore, stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment, are mandatory. Disposal of cyanide-containing waste must be handled with extreme care, typically by treatment with bleach and an alkali hydroxide.[6]

Route 2: From 4-Chloropyridine-2-carboxamide

This route provides a high yield of the product in a significantly shorter reaction time compared to Route 1. The starting material, 4-Chloropyridine-2-carboxamide, and the reagents are generally more affordable than those used in the first route.

Experimental Protocol: 4-Chloropyridine-2-carboxamide (1 equivalent) and triethylamine (2.1 equivalents) are dissolved in dry ethyl acetate and cooled to -5°C. Trifluoroacetic anhydride (2.06 equivalents) is added dropwise, and the reaction is stirred for 45 minutes at -5°C, followed by 30 minutes at room temperature. The product is isolated by extraction and concentration.[4][5]

Cost Analysis: The starting materials for this route are generally less expensive than those for Route 1, making it a more economically viable option, especially for larger-scale production.

Safety and Environmental Considerations: Trifluoroacetic anhydride is a corrosive substance that causes severe skin burns and eye damage and is harmful if inhaled.[9][10][11][12] It reacts violently with water.[9][11] Appropriate handling procedures, including the use of personal protective equipment, are essential. The reaction generates trifluoroacetic acid as a byproduct, which is also corrosive and requires proper neutralization and disposal. While less acutely toxic than cyanide, the corrosive nature of the reagents and byproducts necessitates careful handling and waste management.

Conclusion

The choice between these two synthetic routes for this compound depends on a balance of factors including cost, yield, reaction time, and, most importantly, the safety infrastructure available.

  • Route 1 (from 4-Chloropyridine N-oxide) is characterized by its exceptionally high yield. However, the high cost and extreme toxicity of trimethylsilyl cyanide present significant economic and safety challenges, making it more suitable for small-scale laboratory synthesis where the high yield might be prioritized and the handling of highly toxic materials can be strictly controlled.

  • Route 2 (from 4-Chloropyridine-2-carboxamide) offers a more cost-effective and faster synthesis with a very good yield. While the reagents are hazardous and require careful handling, they are generally considered less acutely toxic than the cyanide reagent in Route 1. This makes Route 2 a more practical and scalable option for industrial production.

For researchers and drug development professionals, a thorough risk assessment and cost analysis should be conducted based on their specific needs and available facilities before selecting a synthetic route.

References

Safety Operating Guide

Proper Disposal of 4-Chloropyridine-2-carbonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Chloropyridine-2-carbonitrile is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the waste of this compound effectively. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

I. Understanding the Hazards

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye and skin irritation.[1] In some cases, it may be fatal if it comes into contact with the skin or is inhaled.[2] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[2] Proper personal protective equipment (PPE) is mandatory when handling this compound.

II. Required Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if contamination occurs.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection A lab coat or chemical-resistant apron. Ensure full skin coverage.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[3][4] A respirator may be required for spills or if ventilation is inadequate.

III. Step-by-Step Disposal Procedure for this compound Waste

This procedure outlines the steps for the accumulation and preparation of this compound waste for collection by a certified hazardous waste disposal service.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep solid and liquid waste in separate, designated containers.

2. Waste Container Selection:

  • Use only compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be in good condition, free of cracks or residues from previous use.

3. Labeling Hazardous Waste:

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date

    • The name of the principal investigator or lab manager

4. Accumulating Waste:

  • Always handle the waste inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area.[4]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

5. Arranging for Disposal:

  • Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Follow all institutional procedures for waste manifest and pickup.

IV. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill SizeContainment and Cleanup Protocol
Small Spill (manageable by lab personnel)1. Evacuate non-essential personnel. 2. Ensure proper ventilation (use a fume hood if possible). 3. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). 4. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][7] 5. Clean the spill area with a suitable solvent, followed by soap and water. 6. All cleanup materials must be disposed of as hazardous waste.
Large Spill (requires specialist assistance)1. Evacuate the immediate area. 2. Alert others in the vicinity and your supervisor. 3. If safe to do so, close the door to the affected area to contain vapors. 4. Contact your institution's EHS or emergency response team immediately. 5. Provide them with the Safety Data Sheet (SDS) for this compound.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid and Liquid Waste Streams ppe->segregate container Select and Label Compatible Waste Container segregate->container accumulate Accumulate Waste in Designated Fume Hood container->accumulate storage Store Sealed Container in Secondary Containment accumulate->storage spill Spill Occurs? storage->spill small_spill Small Spill: Follow Cleanup Protocol spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Call EHS spill->large_spill Yes, Large full Container Full or Project Complete? spill->full No small_spill->accumulate end End: Waste Transferred to EHS large_spill->end full->accumulate No pickup Arrange for Waste Pickup with EHS Office full->pickup Yes pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Chloropyridine-2-carbonitrile (CAS: 19235-89-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that is toxic if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3][4][5][6]To prevent skin contact and irritation.[1] Nitrile gloves offer superior resistance to a wide range of chemicals.[2][4]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Face shield if splashing is a risk.To protect against serious eye damage from splashes or dust.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure. Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][7]To prevent inhalation, which can be harmful.[8]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of the compound and the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Handling Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1][10] Wash hands thoroughly after handling.[1] Avoid dust formation.[1][9]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][11] Keep the container tightly closed.[1][12] Store locked up.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1]
In Case of Skin Contact Wash off with soap and plenty of water.[1] Take the victim immediately to the hospital.[1] Consult a physician.[1]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Consult a physician.[1]
If Inhaled Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]

Disposal Plan

Dispose of contents and container in accordance with local, regional, and national regulations. It is recommended to use an approved waste disposal plant. Recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[13]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_emergency In Case of Exposure A Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood B Handling - Weigh and transfer compound - Perform experiment - Avoid dust and aerosol generation A->B C Post-Experiment - Decontaminate work surfaces - Remove PPE correctly B->C E Emergency Response - Follow first aid procedures - Report incident B->E D Waste Disposal - Segregate waste - Dispose of in approved containers C->D

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloropyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.